molecular formula C30H50O B12764182 Dammaradienol CAS No. 52914-32-6

Dammaradienol

Cat. No.: B12764182
CAS No.: 52914-32-6
M. Wt: 426.7 g/mol
InChI Key: WZAMDSBJONFHAO-WJQSYXMBSA-N
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Description

Dammaradienol (CAS 52914-32-6), with the molecular formula C30H50O and a molecular weight of 426.73 g/mol, is a triterpenoid compound belonging to the class of prenol lipids . This compound serves as a significant precursor in the biosynthesis of valuable natural products. Recent scientific advances have demonstrated the successful de novo biosynthesis of this compound in engineered Saccharomyces cerevisiae , achieving high titers and establishing it as a foundational building block for polyene-type ginsenosides, which are noted for their potent pharmacological activities . Beyond its application in synthetic biology, this compound is also of historical and archaeological interest, having been identified as a chemical marker for dammar oil in the analysis of ancient Egyptian mummification balms . Researchers can utilize this high-purity compound for studies in metabolic engineering, natural product chemistry, and the investigation of triterpenoid biosynthesis pathways. Its physical and chemical properties, such as a topological polar surface area of 20.2 Ų and low water solubility, are well-characterized . Predicted ADMET properties suggest high gastrointestinal absorption and blood-brain barrier penetration, which can inform in vitro and in silico research models . This product is labeled "For Research Use Only." It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52914-32-6

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-26,31H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,26+,28+,29-,30-/m1/s1

InChI Key

WZAMDSBJONFHAO-WJQSYXMBSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Dammaradienol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Associated Signaling Pathways

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562) compound, is a naturally occurring phytochemical found in various plant species, including the resin of Pistacia lentiscus and Camellia sinensis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its known biological activities, with a focus on its antiviral, anti-inflammatory, and potential anticancer properties. This document summarizes available quantitative data, outlines experimental methodologies for its study, and explores its putative interactions with key cellular signaling pathways, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with a tetracyclic triterpenoid core. Its systematic IUPAC name is (3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₃₀H₅₀O[1]
IUPAC Name (3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]
CAS Number 52914-32-6[1]
ChEBI ID CHEBI:175453[1]
PubChem CID 13893946[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some properties are limited, computational predictions provide valuable estimates.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 426.7 g/mol [1]PubChem[1]
Melting Point Not available-
Boiling Point Not available-
Water Solubility Predicted: 0.00013 g/LALOGPS
logP (Octanol-Water Partition Coefficient) Predicted: 7.51ALOGPS
Polar Surface Area 20.23 ŲChemAxon
Hydrogen Bond Donors 1ChemAxon
Hydrogen Bond Acceptors 1ChemAxon
Rotatable Bond Count 4ChemAxon

Solubility Profile:

Based on its chemical structure, this compound is expected to be soluble in various organic solvents. While specific quantitative data is scarce, it is predicted to be soluble in methanol, ethanol, acetone, and chloroform (B151607).[2][3][4][5][6][7]

Natural Sources and Isolation

This compound is a constituent of dammar resin, a natural resin obtained from trees of the Dipterocarpaceae family. It has also been identified in other plant species, including Pistacia lentiscus (mastic) and tea (Camellia sinensis).

Experimental Protocol: Isolation from Dammar Resin

A general procedure for the isolation of triterpenoids from dammar resin involves the following steps:

  • Extraction: The resin is first dissolved in a suitable organic solvent, such as chloroform or a mixture of hexane (B92381) and ethyl acetate.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel.

  • Elution: A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Purification: Fractions containing this compound are collected and further purified by repeated chromatography or recrystallization to yield the pure compound.

Note: The specific solvent ratios and gradient profile may need to be optimized based on the specific resin sample and the desired purity.

Biological Activities and Pharmacological Potential

This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[8]

A common method to assess the anti-HSV activity of a compound like this compound is the plaque reduction assay:

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.

  • Virus Infection: The cells are infected with a known titer of HSV.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the cells are overlaid with a medium containing different concentrations of this compound.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

  • Quantification: The plaques are then stained and counted. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined to quantify its antiviral potency.[9]

Anti-inflammatory Activity

While direct studies on this compound are limited, related triterpenoids have shown anti-inflammatory properties, suggesting a similar potential for this compound. This activity is often mediated through the inhibition of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Dammaradienol_Inhibition This compound Dammaradienol_Inhibition->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anticancer Potential

Several triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. While research on this compound is still in its early stages, its structural similarity to other bioactive triterpenoids suggests it may possess anticancer properties.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[11][12][13] Dysregulation of these pathways is a hallmark of many cancers. Natural compounds can modulate these pathways to induce apoptosis in cancer cells. This compound may potentially exert anticancer effects by modulating MAPK signaling and inducing apoptosis.

MAPK_Apoptosis_Modulation cluster_signaling MAPK Signaling cluster_apoptosis Apoptosis Dammaradienol_Effect This compound ERK ERK Dammaradienol_Effect->ERK Inhibits (?) JNK_p38 JNK/p38 Dammaradienol_Effect->JNK_p38 Activates (?) Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Activates Bax Bax (Pro-apoptotic) JNK_p38->Bax Activates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome

Caption: Hypothetical modulation of MAPK and apoptosis pathways by this compound.

Future Directions and Conclusion

This compound presents itself as a promising natural compound with potential therapeutic applications. Its antiviral activity is the most documented, but further research is warranted to explore its anti-inflammatory and anticancer potential. Future studies should focus on:

  • Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

  • Detailed Biological Evaluation: In-depth studies to elucidate the mechanisms of action for its antiviral, anti-inflammatory, and anticancer activities.

  • Signaling Pathway Analysis: Targeted investigations to confirm the interaction of this compound with the NF-κB, MAPK, and apoptosis signaling pathways using techniques such as Western blotting and reporter gene assays.

  • In Vivo Studies: Preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

An In-depth Technical Guide to the Discovery and Isolation of Dammaradienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) class, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the chemical formula C₃₀H₅₀O, is a significant member of the dammarane-type triterpenoids. These compounds are known for their diverse biological activities and are the subject of extensive research in medicinal chemistry. The foundational dammarane skeleton is a key structural feature of many bioactive compounds, including ginsenosides. Understanding the discovery and isolation of this compound provides a basis for further investigation into its therapeutic potential and for the development of novel pharmaceuticals.

Discovery and Natural Occurrence

This compound has been identified as a constituent of various plant species. Notably, it has been isolated from Dammar resin , a natural resin obtained from trees of the Dipterocarpaceae family.[1] It has also been identified in the Greek endemic plant species Inula candida.[2] The presence of this compound and its derivatives in Eocene fossilized resins suggests that the enzymatic machinery for its biosynthesis, specifically the enzyme dammarenediol cyclase, was present in plants as far back as 54 million years ago.[3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.73 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as ethanol (B145695).[4][5]

Biosynthesis of this compound

The biosynthesis of this compound follows the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids in plants.

This compound Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway squalene Squalene mva_pathway->squalene Multiple Steps oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase (SE) This compound This compound oxidosqualene->this compound This compound Synthase

Caption: Biosynthetic pathway of this compound.

The pathway begins with Acetyl-CoA and proceeds through the MVA pathway to produce the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes a crucial cyclization step catalyzed by this compound synthase to form the dammarane skeleton of this compound.

Experimental Protocols: Isolation of this compound

The isolation of this compound typically involves solvent extraction from a natural source, followed by chromatographic purification. The following is a general protocol based on methods for extracting triterpenoids from resins and plants.

Extraction from Dammar Resin

This protocol describes a general method for the solvent extraction of dammar resin, a known source of this compound.

Materials:

  • Dried and powdered Dammar resin

  • 70:30 v/v Ethanol:Water solution

  • Rotary evaporator

  • Freeze-dryer

  • Filter paper

Procedure:

  • The dried dammar resin is crushed into a fine powder.

  • The powdered resin is subjected to solvent extraction with a 70:30 v/v mixture of ethanol and water.

  • The solvent mixture with the resin is heated to just below 60°C and stirred for 24 hours.[4]

  • The mixture is then filtered to separate the extract from the solid resin residue.

  • The ethanol is removed from the filtrate using a rotary evaporator.

  • The remaining aqueous solution is then freeze-dried to yield the crude extract.[4]

Purification by Chromatography

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved using column chromatography.

Materials:

  • Crude dammar resin extract

  • Silica (B1680970) gel for column chromatography

  • A series of organic solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • NMR, Mass Spectrometry instrumentation for structure elucidation

Procedure:

  • The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

  • A silica gel column is prepared using a non-polar solvent such as hexane.

  • The adsorbed sample is loaded onto the top of the column.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar Rf values to that expected for this compound are combined.

  • The combined fractions are concentrated under reduced pressure.

  • The purity of the isolated compound is assessed by spectroscopic methods.

  • The structure of the purified this compound is confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and by comparison with published data.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the anti-inflammatory activity of structurally related triterpenoids suggests potential mechanisms of action. Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway.

NF-kB Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active activation nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription induces This compound This compound This compound->ikk inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to a variety of stimuli, including inflammation.

MAPK Pathway stimulus Cellular Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, ASK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (e.g., p38, JNK) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response induces This compound This compound This compound->mapkkk inhibits?

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Conclusion

This compound represents a foundational structure in the diverse world of dammarane-type triterpenoids. Its presence in both contemporary and ancient plant resins underscores its evolutionary significance. The isolation of this compound, while following general principles of natural product chemistry, requires careful optimization of extraction and chromatographic techniques to achieve high purity. Although the specific biological activities and molecular targets of this compound are still under active investigation, its structural similarity to other bioactive triterpenoids suggests a promising potential for therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

Natural Sources of Dammaradienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Dammaradienol is a tetracyclic triterpenoid (B12794562) that serves as the foundational precursor for the biosynthesis of a vast array of pharmacologically significant dammarane-type saponins (B1172615), including the renowned ginsenosides (B1230088) and gypenosides. Understanding its natural distribution, biosynthetic origins, and methods for its isolation is critical for the fields of phytochemistry, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic pathway, and outlines the key experimental protocols for its extraction, isolation, and characterization. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate comprehension.

Primary Natural Sources of this compound

This compound is not typically found in high concentrations as it is a metabolic intermediate. However, its presence is inferred in plant species that are rich in its downstream derivatives, the dammarane-type saponins. The principal plant genera known to utilize the this compound skeleton for secondary metabolite production are Panax, Gynostemma, and Betula.

  • Panax Species (Ginseng): The genus Panax, particularly Panax ginseng (Korean ginseng), is the most prominent source of dammarane-type saponins, known as ginsenosides.[1][2] this compound-II is the direct precursor to the aglycones protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT), which form the skeletons for hundreds of identified ginsenosides.[3][4] These compounds are found in various parts of the plant, including the roots, leaves, stems, and flower buds.[2][5][6]

  • Gynostemma pentaphyllum (Jiaogulan): Often referred to as "Southern Ginseng," this plant is a rich source of dammarane (B1241002) saponins called gypenosides.[7][8] Many gypenosides are structurally identical to the ginsenosides found in Panax, indicating a shared biosynthetic pathway originating from this compound.[3][8] To date, over 250 individual saponins with a dammarane-type skeleton have been isolated from G. pentaphyllum.[9]

  • Betula Species (Birch): Various species of the birch tree, such as Betula pendula (Silver Birch), are known to produce dammarane-type triterpenoids.[10][11] While the bark of birch is more famously known for lupan-type triterpenes like betulin, its buds and leaves also contain dammaranes.[4][10]

  • Artemisia argyi : Research has identified a this compound synthase enzyme in this species, confirming its capacity to produce this compound as a precursor for its own unique set of triterpenoids.[12]

Table 1: Principal Natural Sources and Associated Dammarane-Type Derivatives
GenusSpecies ExamplePrimary DerivativesPlant Part(s) of InterestCitation(s)
PanaxP. ginsengGinsenosides (e.g., Rb1, Rg1)Roots, Leaves, Flower Buds[1][2][3][5]
GynostemmaG. pentaphyllumGypenosidesAerial Parts (Leaves, Stems)[7][8][9]
BetulaB. pendulaDammarane Esters, Dammarenediol-IIBuds, Leaves, Bark[4][10][11]
ArtemisiaA. argyiThis compound-derived TriterpenoidsNot specified[12]

Quantitative Analysis

As a transient intermediate, this compound itself does not accumulate to high levels. Therefore, quantitative analyses typically focus on the more abundant and stable downstream saponins. The concentration of these derivatives serves as an indirect measure of the metabolic flux through the this compound biosynthesis pathway in a given plant tissue.

Table 2: Concentration of Major Dammarane-Type Saponins in Select Natural Sources
Plant SourceCompound(s)Concentration / YieldAnalytical MethodCitation(s)
Panax ginseng (Korean Red Ginseng Root)Ginsenoside Rb15.8 mg/gHPLC[5]
Ginsenoside Rg13.3 mg/gHPLC[5]
Total Major Ginsenosides0.9 - 1.7 mg/gHPLC[1]
Gynostemma pentaphyllum (Herbal Tea)Gypenoside YN 121397.7 mg/kg (~1.4 mg/g)UPLC-MS/MS[12]
Betula pendula (Outer Bark)Total Triterpenes (mainly Betulin)20 - 40% of extractSolvent Extraction[2]

Biosynthesis of this compound

The construction of the this compound skeleton is a multi-step enzymatic process that begins with primary metabolites. The pathway is primarily localized to the plant cell's cytosol and endoplasmic reticulum.

  • Mevalonate (MVA) Pathway : The biosynthesis starts with Acetyl-CoA, which is converted through a series of enzymatic reactions into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[13][14]

  • Terpenoid Backbone Formation : IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

  • Squalene (B77637) Synthesis : Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form the C30 linear triterpene precursor, squalene.

  • Epoxidation : Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256).[15]

  • Cyclization : This is the crucial, branch-point step. The enzyme dammarenediol-II synthase (DDS) , an oxidosqualene cyclase (OSC), catalyzes the intricate protonation-initiated cyclization of 2,3-oxidosqualene to yield the tetracyclic dammarane skeleton in the form of dammarenediol-II .[1][2][13]

Workflow_this compound cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_iso Isolation & Purification cluster_id Identification & Quantification Plant Plant Material (e.g., Panax root) Dry Drying / Lyophilization Plant->Dry Grind Grinding to Fine Powder Dry->Grind Extract Solvent Extraction (Soxhlet/Maceration) Grind->Extract Concentrate Concentration (Rotovap) Extract->Concentrate Partition Liquid-Liquid Partitioning Concentrate->Partition Crude Crude Triterpenoid Fraction Partition->Crude CC Silica Gel Column Chromatography Crude->CC TLC TLC Monitoring CC->TLC Prep_HPLC Preparative HPLC CC->Prep_HPLC Pure Pure this compound Prep_HPLC->Pure MS Mass Spectrometry (LC-MS) Pure->MS NMR NMR Spectroscopy (1D, 2D) Pure->NMR Quant Quantitative HPLC Pure->Quant Data Structural & Quantitative Data MS->Data NMR->Data Quant->Data

References

Dammaradienol: A Technical Guide to its Classification as a Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562), is a key secondary metabolite found in various plant species and serves as a precursor to a wide array of bioactive dammarane-type saponins, including ginsenosides. Its classification as a triterpenoid is fundamentally based on its C30 backbone, which is biosynthetically derived from six isoprene (B109036) units. This technical guide provides an in-depth analysis of the classification of this compound, detailing its chemical properties, biosynthetic pathway, and the experimental protocols used for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide range of biological activities, making them a subject of intense research in drug discovery. This compound is a prominent member of the dammarane (B1241002) subgroup of tetracyclic triterpenoids. Its chemical structure and biosynthetic origin firmly place it within this classification. Understanding the precise classification and properties of this compound is crucial for the exploration of its therapeutic potential and for the synthetic biology efforts aimed at producing valuable dammarane saponins.

Chemical and Physicochemical Properties

The chemical identity and properties of this compound are foundational to its classification. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₀H₅₀O[1]
Molecular Weight 426.7 g/mol [1]
Monoisotopic Mass 426.386166214 Da[1]
Appearance SolidGeneral knowledge
Solubility Soluble in organic solvents such as ethanol (B145695), acetone, and chloroform. Practically insoluble in water.[2][3]
Melting Point Not consistently reported, varies with purity.General knowledge
Specific Rotation Varies depending on the solvent and experimental conditions.[4][5][6]

Table 1: Physicochemical Properties of this compound

Classification as a Triterpenoid

This compound's classification as a triterpenoid is based on the following key characteristics:

  • Isoprene Rule: Its C30 carbon skeleton is derived from the head-to-tail condensation of six isoprene (C5) units.

  • Biosynthetic Origin: It is synthesized from the cyclization of 2,3-oxidosqualene, a linear C30 hydrocarbon and the universal precursor for triterpenoids and steroids.

  • Dammarane Skeleton: It possesses the characteristic tetracyclic dammarane ring system, which distinguishes it within the broader triterpenoid class.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway.

Isolation_Workflow cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification A Dried Plant Material B Maceration/Soxhlet Extraction (e.g., with ethanol or methanol) A->B C Crude Extract B->C D Partitioning between immiscible solvents (e.g., ethyl acetate (B1210297) and water) C->D E Organic Phase (enriched with triterpenoids) D->E F Column Chromatography (Silica gel or Sephadex LH-20) E->F G Fraction Collection F->G H TLC Analysis G->H I Preparative HPLC H->I Pool positive fractions J Pure this compound I->J caption Workflow for the isolation and purification of this compound. Signaling_Pathways cluster_dammarane Dammarane Triterpenoids (e.g., this compound) cluster_pathways Potential Cellular Targets cluster_effects Biological Effects D This compound P1 NF-κB Pathway D->P1 Modulation P2 MAPK Pathway D->P2 Modulation P3 PI3K/Akt Pathway D->P3 Modulation P4 Apoptosis Pathways D->P4 Modulation E1 Anti-inflammatory P1->E1 E3 Neuroprotective P1->E3 P2->E1 E2 Anti-cancer P2->E2 P2->E3 P3->E2 P4->E2 caption Potential signaling pathways modulated by Dammarane Triterpenoids.

References

Preliminary Biological Activity of Dammaradienol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dammaradienol, a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, has emerged as a molecule of interest in the field of pharmacology. Preliminary in vitro studies have indicated its potential as a bioactive agent, particularly demonstrating antiviral properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antiviral effects. Detailed experimental protocols for the key assays used to evaluate its bioactivity are presented to facilitate further research and development. Additionally, this guide explores potential, yet unconfirmed, anti-inflammatory, anti-cancer, and anti-diabetic activities based on the known pharmacology of structurally related dammarane-type triterpenoids. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid characterized by a dammarane (B1241002) skeleton. Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, antiviral, and antidiabetic activities. The unique chemical structure of this compound makes it a compelling candidate for drug discovery and development programs. This guide synthesizes the existing preliminary data on its biological activities to provide a clear and concise resource for the scientific community.

Antiviral Activity of this compound

The most significant and directly reported biological activity of this compound to date is its in vitro antiviral efficacy.

Quantitative Data

A key study has demonstrated the antiviral potential of this compound against Herpes Simplex Virus (HSV) types I and II.[1] While a specific IC50 or EC50 value was not reported in the available literature, the study indicated a significant reduction in the viral cytopathic effect at a specific concentration range.

Table 1: In Vitro Antiviral Activity of this compound

Virus TypesCell LineEffective ConcentrationObservation
Herpes Simplex Virus Type I (HSV-1)Vero cells1-10 µg/mLSignificant reduction in viral cytopathic effect.[1]
Herpes Simplex Virus Type II (HSV-2)Vero cells1-10 µg/mLSignificant reduction in viral cytopathic effect.[1]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The following is a generalized protocol for a cytopathic effect (CPE) inhibition assay, a common method to screen for antiviral activity.

Objective: To determine the ability of a test compound (this compound) to inhibit the virus-induced damage to host cells.

Materials:

  • Vero cells (or other susceptible host cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • Cytotoxicity assay reagents (e.g., MTT, Neutral Red)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted this compound solutions to the wells.

    • Include a positive control (a known antiviral drug), a virus control (cells with virus but no compound), and a cell control (cells with no virus or compound).

    • Add the virus suspension to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show a significant cytopathic effect (typically 80-90%).

  • Quantification of CPE:

    • Visually assess the degree of CPE in each well using an inverted microscope.

    • Alternatively, quantify cell viability using an MTT or Neutral Red assay. For an MTT assay, the medium is replaced with MTT solution, incubated, and then the formazan (B1609692) product is solubilized and the absorbance is read.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by regression analysis.

CPE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Host Cells (e.g., Vero) treatment Treat Cells with This compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment infection Infect Cells with Virus (e.g., HSV) treatment->infection incubation Incubate (48-72h) infection->incubation cpe_quant Quantify Cytopathic Effect (CPE) incubation->cpe_quant data_analysis Calculate EC50 cpe_quant->data_analysis

Figure 1: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Potential Anti-Cancer Activity

While no direct studies on the anti-cancer activity of this compound have been identified, dammarane-type triterpenoids as a class have demonstrated cytotoxic effects against various cancer cell lines. Further investigation into this compound's potential in this area is warranted.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line(s) of interest

  • Normal (non-cancerous) cell line for selectivity assessment

  • Cell culture medium, FBS, and antibiotics

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Figure 2: Workflow for an MTT Cytotoxicity Assay.

Potential Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have not yet been specifically reported. However, many triterpenoids are known to possess anti-inflammatory effects, often through the inhibition of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indirect measure of nitric oxide production by cells.

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for stimulation

  • Cell culture medium

  • This compound stock solution

  • Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Treatment and Stimulation: Treat the cells with different concentrations of this compound for a short pre-incubation period. Then, stimulate the cells with LPS to induce nitric oxide production. Include controls for unstimulated cells, LPS-stimulated cells without this compound, and a positive control (a known iNOS inhibitor).

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add the Griess reagent to the supernatant samples and the sodium nitrite standards in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of nitric oxide production by this compound.

Griess_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Macrophages (e.g., RAW 264.7) treatment Treat Cells with This compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation sample_collection Collect Supernatant incubation->sample_collection griess_reaction Perform Griess Reaction sample_collection->griess_reaction absorbance_reading Read Absorbance griess_reaction->absorbance_reading data_analysis Calculate Nitrite Concentration absorbance_reading->data_analysis Alpha_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) pre_incubation Pre-incubate Enzyme with this compound reagent_prep->pre_incubation compound_prep Prepare this compound Dilutions compound_prep->pre_incubation reaction_start Add Substrate (pNPG) pre_incubation->reaction_start incubation Incubate (37°C) reaction_start->incubation reaction_stop Stop Reaction (Na2CO3) incubation->reaction_stop absorbance_reading Read Absorbance (405 nm) reaction_stop->absorbance_reading data_analysis Calculate % Inhibition and IC50 absorbance_reading->data_analysis NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound (Potential Inhibition) This compound->IKK DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces MAPK_Pathway cluster_stimulus Extracellular Stimulus (e.g., Growth Factors) cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Stimulus Stimulus RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound (Potential Inhibition) This compound->RAF Response Proliferation, Survival TranscriptionFactors->Response

References

Dammaradienol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Triterpenoid (B12794562)

Abstract

Dammaradienol, a tetracyclic triterpenoid of the dammarane (B1241002) family, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, and delving into its documented biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols for its isolation, analysis, and biological evaluation, and exploring its known mechanisms of action.

Chemical and Physical Properties

This compound is a naturally occurring triterpenoid alcohol. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
CAS Number 52914-32-6
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Appearance Solid
Chemical Class Triterpenoid, Dammarane
Solubility Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antiviral properties being the most prominently documented. Emerging research also suggests potential anti-inflammatory and anticancer effects, characteristic of the broader class of dammarane-type triterpenoids.

Antiviral Activity

The most significant body of evidence for this compound's bioactivity lies in its effect against Herpes Simplex Virus (HSV).

Quantitative Data: In Vitro Anti-Herpes Simplex Virus Activity

Virus StrainCell LineActivity MetricResultReference(s)
HSV-1VeroEffective Conc.1-10 µg/mL[1][2]
HSV-2VeroEffective Conc.1-10 µg/mL[1][2]

Further research is required to establish precise IC50 and CC50 values to determine the selectivity index.

Potential Anti-inflammatory and Anticancer Activities

While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, the broader class of dammarane-type triterpenoids has been shown to exert such effects, primarily through the modulation of key signaling pathways. It is hypothesized that this compound may share similar mechanisms of action.

Logical Relationship of Dammarane Triterpenoid Bioactivity

This compound This compound (Dammarane Triterpenoid) Antiviral Antiviral Activity (e.g., against HSV) This compound->Antiviral Documented AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory Postulated Anticancer Anticancer Activity This compound->Anticancer Postulated NFkB NF-κB Pathway Inhibition AntiInflammatory->NFkB MAPK MAPK Pathway Modulation AntiInflammatory->MAPK Anticancer->NFkB Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Caption: Postulated biological activities of this compound based on its class.

Studies on related dammarane triterpenoids have demonstrated that they can inhibit the activation of the NF-κB pathway and modulate MAP kinase signaling, both of which are crucial in inflammatory responses.[3][4][5] Furthermore, many triterpenoids exhibit anticancer properties by inducing apoptosis in cancer cells.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification from Dammar Resin

This compound can be isolated from its natural source, dammar resin, a triterpenoid resin.[7]

Experimental Workflow for Isolation and Purification

start Start: Dammar Resin extraction Solvent Extraction (e.g., with ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography hplc Preparative HPLC (C18 Column) chromatography->hplc end Pure This compound hplc->end

Caption: Workflow for isolating this compound from dammar resin.

  • Extraction: The resin is macerated in a polar solvent such as ethanol for an extended period (e.g., 30 minutes to several hours).[8]

  • Filtration and Concentration: The resulting solution is filtered to remove insoluble material and then concentrated under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Quantitative Analysis by HPLC

The concentration of this compound in an extract or solution can be determined using analytical HPLC.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Standard Curve: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the sample.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the antiviral activity of this compound against HSV.

  • Cell Culture: Vero cells are cultured in appropriate media and seeded in 6-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.

  • Plaque Formation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The concentration of this compound that reduces the number of plaques by 50% (IC50) is then calculated.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on the host cells.

  • Cell Seeding: Vero cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of this compound for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader. The concentration that reduces cell viability by 50% (CC50) is calculated.

Signaling Pathway in Cytotoxicity

Compound Cytotoxic Compound (e.g., at high concentrations) Cell Target Cell Compound->Cell MembraneDamage Membrane Damage Cell->MembraneDamage MitochondrialDysfunction Mitochondrial Dysfunction Cell->MitochondrialDysfunction CellDeath Cell Death MembraneDamage->CellDeath Apoptosis Apoptosis Induction MitochondrialDysfunction->Apoptosis Apoptosis->CellDeath

Caption: General signaling cascade in compound-induced cytotoxicity.

Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Elucidation of Precise IC50 and CC50 Values: Determining the exact inhibitory and cytotoxic concentrations is crucial for assessing the therapeutic potential and safety profile of this compound.

  • In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological activities. This includes confirming its effects on the NF-κB and MAPK pathways.

  • In Vivo Efficacy Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy and pharmacokinetics of this compound for its potential antiviral, anti-inflammatory, and anticancer applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound can lead to the identification of compounds with enhanced potency and improved pharmacological properties.

By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full potential for the development of new and effective treatments for a range of diseases.

References

Spectroscopic Data of Dammaradienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dammaradienol, a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) family. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development contexts. This compound, with the chemical formula C₃₀H₅₀O, has a molecular weight of 426.7 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of a dammarane-type sapogenin typically shows seven or eight singlet signals corresponding to methyl groups in the high field region (δ 0.6–1.5 ppm). The chemical shifts of olefinic protons are usually found between δ 4.3–6.0 ppm, while proton signals of carbons bearing oxygen may appear in the δ 4.0–5.5 ppm range.[2]

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-33.20dd, J = 11.5, 4.5 Hz
H-245.10t, J = 7.0 Hz
Me-180.87s
Me-190.78s
Me-211.60s
Me-261.68s
Me-271.62s
Me-280.97s
Me-290.87s
Me-300.99s
Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of dammarane-type triterpenoids typically displays signals in distinct regions: δ 8.0–60.0 ppm for methyl, methylene, methine, and quaternary carbons (with angular methyls generally between 8–35 ppm), δ 60.0–90.0 ppm for oxygenated methine and quaternary carbons, δ 109.0–160.0 ppm for olefinic carbons, and δ 170.0–220.0 ppm for carbonyl carbons.[2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ, ppm)
138.8
227.4
379.0
438.9
555.3
618.3
734.9
840.4
950.5
1037.1
1121.6
1228.1
1342.1
1450.3
1531.5
1627.9
1752.8
1815.6
1916.1
20124.4
21131.5
2237.4
2324.8
24125.0
25131.0
2625.7
2717.7
2828.0
2915.4
3016.5
Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

Ionm/zRelative Intensity (%)
[M]⁺42615
[M-CH₃]⁺41120
[M-H₂O]⁺40810
[M-C₅H₉]⁺3575
[M-Side Chain]⁺25930
20745
189100
Note: This is a representative dataset and fragmentation patterns can vary based on the ionization technique and instrument parameters.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable complete assignment of proton and carbon signals.

Mass Spectrometry

Mass spectra are often obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or after separation by gas chromatography. Typical EI-MS parameters include an ionization energy of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Extraction Extraction from Natural Source Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: Workflow for Natural Product Spectroscopic Analysis.

References

An In-depth Technical Guide to Dammaradienol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienol, a tetracyclic triterpenoid (B12794562), is a naturally occurring compound found in various plant species, including those of the Dammar genus and Inula helenium. As a member of the dammarane (B1241002) family of triterpenes, it serves as a key biosynthetic precursor to a wide array of other bioactive dammarane-type saponins (B1172615) and ginsenosides. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential applications in research and drug development.

Physical and Chemical Properties

This compound is a crystalline solid with a molecular formula of C₃₀H₅₀O and a molecular weight of 426.72 g/mol .[1] Its chemical structure features a dammarane skeleton with hydroxyl group at C-3 and a side chain containing two double bonds.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₅₀O[1]
Molecular Weight426.72 g/mol [1]
Melting Point136-138 °C[2]
Specific Rotation [α]D+47° (c 0.6, CHCl₃)[3]
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents such as chloroform, methanol (B129727), and ethanol. Sparingly soluble in water.[4]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are characteristic of the dammarane skeleton.

  • ¹H NMR: The spectrum typically shows signals for eight tertiary methyl groups, olefinic protons in the side chain, and a proton corresponding to the hydroxyl-bearing carbon at the 3-position.[5]

  • ¹³C NMR: The ¹³C NMR spectrum displays 30 carbon signals, with characteristic shifts for the sp² carbons of the double bonds in the side chain and the sp³ carbons of the tetracyclic core, including the carbon bearing the hydroxyl group.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Bands in the region of 2850-3000 cm⁻¹ are due to C-H stretching vibrations of methyl and methylene (B1212753) groups. The presence of C=C double bonds is indicated by stretching vibrations around 1640 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 426. The fragmentation pattern is consistent with the dammarane structure, with characteristic losses of water (m/z 408) and fragments arising from cleavage of the side chain and the tetracyclic ring system.[7]

Biological Activities and Signaling Pathways

Dammarane-type triterpenoids, including this compound, have been reported to possess a range of biological activities, including anti-inflammatory and anticancer effects. While specific studies on this compound are ongoing, its structural similarity to other well-researched dammaranes suggests its potential to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation.

NF_kB_Inhibition Potential Inhibition of NF-κB Pathway by this compound cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to NF_kB_active Active NF-κB Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) NF_kB_active->Gene_Transcription Induces This compound This compound (Proposed) This compound->IKK_Complex Inhibits (Hypothesized)

Potential NF-κB signaling inhibition by this compound.

By potentially inhibiting the IKK complex, this compound may prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Anticancer Activity

The anticancer potential of this compound is likely linked to the induction of apoptosis , or programmed cell death, in cancer cells. This process is often mediated by the activation of a cascade of enzymes called caspases.

Apoptosis_Induction Proposed Apoptosis Induction by this compound This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress (Hypothesized) Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway activated by this compound.

It is hypothesized that this compound may induce mitochondrial stress, leading to the release of cytochrome c and the subsequent formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Experimental Protocols

Extraction and Isolation of this compound

This compound can be extracted from its natural sources, such as dammar resin, using solvent extraction methods. A general protocol is outlined below.

Extraction_Workflow General Workflow for this compound Extraction Start Start: Powdered Dammar Resin Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., HPLC) TLC_Analysis->Purification Combine pure fractions Pure_Compound Pure this compound Purification->Pure_Compound

Workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: The powdered plant material (e.g., dammar resin) is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the compound of interest are combined and may be further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[3][8]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a solvent like DMSO, with a final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound presents a promising scaffold for further investigation in the fields of medicinal chemistry and pharmacology. Its established physical and chemical properties, coupled with the known biological activities of the dammarane triterpenoid class, provide a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this intriguing natural product. Further studies are warranted to fully elucidate the specific mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Dammaradienol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammarane-type triterpenoids, including the pharmacologically significant ginsenosides, are a class of natural products with diverse biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The biosynthesis of these complex molecules in plants originates from the central isoprenoid pathway and involves a series of enzymatic reactions to construct the characteristic tetracyclic dammarane (B1241002) skeleton. Dammaradienol is a key intermediate in the biosynthesis of many of these compounds. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, including the key enzymes, quantitative data on production, and detailed experimental protocols for studying this pathway.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These precursors are sequentially condensed to form the C30 precursor, squalene (B77637). The dedicated pathway to dammarane-type triterpenoids then proceeds through the following key steps:

  • Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE). This is often considered a rate-limiting step in triterpenoid (B12794562) biosynthesis.[1]

  • Cyclization to Dammarenediol-II: The crucial cyclization of 2,3-oxidosqualene to form the dammarane skeleton is catalyzed by dammarenediol-II synthase (DS), a type of oxidosqualene cyclase (OSC).[1][3] This step is the first committed step towards the biosynthesis of dammarane-type triterpenoids.

  • Hydroxylation to Protopanaxadiol (B1677965) (PPD): Dammarenediol-II is hydroxylated at the C-12 position by a cytochrome P450 monooxygenase, specifically protopanaxadiol synthase (CYP716A47), to produce protopanaxadiol (PPD).[4][5]

  • Further Hydroxylation to Protopanaxatriol (B1242838) (PPT): Protopanaxadiol can be further hydroxylated at the C-6 position by another cytochrome P450, protopanaxatriol synthase (CYP716A53v2), to yield protopanaxatriol (PPT).[1]

These aglycones, PPD and PPT, can then undergo further modifications, most notably glycosylation by UDP-dependent glycosyltransferases (UGTs), to produce a vast array of ginsenosides.

Dammaradienol_Biosynthesis_Pathway cluster_0 Upstream Mevalonate Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP FPP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II DS (DDS) Protopanaxadiol (PPD) Protopanaxadiol (PPD) Dammarenediol-II->Protopanaxadiol (PPD) CYP716A47 Protopanaxatriol (PPT) Protopanaxatriol (PPT) Protopanaxadiol (PPD)->Protopanaxatriol (PPT) CYP716A53v2 Ginsenosides Ginsenosides Protopanaxadiol (PPD)->Ginsenosides UGTs Protopanaxatriol (PPT)->Ginsenosides UGTs

Core biosynthetic pathway of this compound and its derivatives.

Quantitative Data

Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxOrganismReference
β-glucosidasep-nitrophenyl-β-D-glucopyranoside0.91 ± 0.02 mM5.75 ± 0.12 µmol·min⁻¹·mg⁻¹Dictyoglomus turgidum[2]
β-glucosidaseGinsenoside Rb12.84 ± 0.05 mM0.71 ± 0.01 µmol·min⁻¹·mg⁻¹Dictyoglomus turgidum[2]
Flavonoid-glycosidaseIcariin15.63 mM55.56 mM/hAspergillus sp.[2]

Note: Data for the core enzymes of this compound biosynthesis (Dammarenediol-II synthase, CYP716A47, CYP716A53v2) are not consistently reported in the literature in terms of specific Km and Vmax values. The provided data are for related enzymes involved in triterpenoid modifications and serve as an example of available kinetic data in this field.

Heterologous Production of this compound and Derivatives

Metabolic engineering efforts have enabled the production of this compound and its derivatives in microbial hosts, particularly Saccharomyces cerevisiae.

ProductHost OrganismTiterReference
This compoundSaccharomyces cerevisiae1.037 g/L[6]
Protopanaxadiol (PPD)Transgenic Tobacco7.3 µg/g DW[7]
Protopanaxatriol (PPT)Transgenic Tobacco2.8 µg/g DW[7]
Dammarenediol-IITransgenic Tobacco11.6 µg/g DW[7]
Dammarenediol-IIChlamydomonas reinhardtii~2.6 mg/L[8]

Experimental Protocols

Heterologous Expression of Dammarenediol-II Synthase in Saccharomyces cerevisiae

This protocol outlines the general steps for expressing a plant-derived dammarenediol-II synthase (DS) in yeast to produce dammarenediol-II.

Yeast_Expression_Workflow start Start rna_iso 1. RNA Isolation from Plant Tissue start->rna_iso cdna_syn 2. cDNA Synthesis rna_iso->cdna_syn pcr_amp 3. PCR Amplification of DS Gene cdna_syn->pcr_amp ligation 4. Ligation into Yeast Expression Vector pcr_amp->ligation transformation 5. Transformation into S. cerevisiae ligation->transformation selection 6. Selection of Transformed Yeast transformation->selection cultivation 7. Cultivation and Induction of Expression selection->cultivation extraction 8. Extraction of Triterpenoids cultivation->extraction analysis 9. GC-MS or LC-MS Analysis extraction->analysis end End analysis->end

Workflow for heterologous expression of dammarenediol-II synthase in yeast.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from a plant known to produce dammarane-type triterpenoids (e.g., Panax ginseng).

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the dammarenediol-II synthase (DS) gene using gene-specific primers.

    • Clone the PCR product into a suitable yeast expression vector (e.g., pYES2/NT C) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

    • Select for transformed colonies on appropriate selective media (e.g., synthetic complete medium lacking uracil).

  • Protein Expression and Product Formation:

    • Inoculate a single colony of the transformed yeast into selective medium containing a non-inducing carbon source (e.g., raffinose).

    • Grow the culture to mid-log phase and induce gene expression by adding galactose.

    • Continue to culture for 48-72 hours to allow for protein expression and product accumulation.

  • Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform an alkaline hydrolysis of the cell pellet to release the triterpenoids.

    • Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

    • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify dammarenediol-II.[3]

In Vitro Assay of Protopanaxadiol Synthase (CYP716A47)

This protocol describes the general procedure for assaying the activity of CYP716A47 in converting dammarenediol-II to protopanaxadiol.[4]

Methodology:

  • Enzyme Preparation:

    • Express the CYP716A47 enzyme in a suitable heterologous system, such as yeast (S. cerevisiae) or insect cells.

    • Prepare microsomes from the cells expressing the recombinant enzyme. The microsomal fraction will contain the membrane-bound CYP450 enzyme.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.4)

      • NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

      • Dammarenediol-II (substrate)

      • Microsomal preparation containing CYP716A47

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding a strong base or organic solvent.

  • Product Analysis:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

    • Analyze the products by LC-MS or GC-MS to detect the formation of protopanaxadiol.[4]

Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression levels of genes involved in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).

qRTPCR_Workflow start Start sample_prep 1. Plant Tissue Collection start->sample_prep rna_iso 2. Total RNA Extraction sample_prep->rna_iso cdna_syn 3. cDNA Synthesis rna_iso->cdna_syn qpcr 4. Quantitative Real-Time PCR cdna_syn->qpcr data_analysis 5. Data Analysis (Relative Quantification) qpcr->data_analysis end End data_analysis->end

Workflow for qRT-PCR analysis of gene expression.

Methodology:

  • RNA Isolation and cDNA Synthesis:

    • Collect plant tissues of interest and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes (e.g., DS, CYP716A47, CYP716A53v2) and a reference gene (e.g., actin or ubiquitin).

    • Validate the primer efficiency and specificity by running a standard curve and melt curve analysis.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing:

      • SYBR Green master mix

      • Forward and reverse primers

      • Diluted cDNA template

    • Perform the qRT-PCR in a real-time PCR thermal cycler using a standard three-step or two-step cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.[9]

Conclusion

The biosynthesis of this compound in plants is a complex pathway involving several key enzymes, including dammarenediol-II synthase and various cytochrome P450s. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of valuable dammarane-type triterpenoids. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and manipulate this important biosynthetic pathway. Further research is needed to fully elucidate the regulatory mechanisms governing this pathway and to obtain a complete set of kinetic parameters for all the involved enzymes.

References

Methodological & Application

Application Note and Protocol for the Extraction of Dammaradienol from Dammar Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar resin, a natural triterpenoid (B12794562) resin obtained from trees of the Dipterocarpaceae family, is a complex mixture of various bioactive compounds.[1][2][3][4][5] Among these, dammaradienol, a tetracyclic triterpenoid, has garnered interest for its potential pharmacological activities.[1][6] This document provides a detailed protocol for the extraction and isolation of this compound from dammar resin, intended for laboratory-scale applications in research and drug development. The protocol is based on established phytochemical techniques, including solvent extraction and column chromatography.

Data Presentation

The extraction and purification of this compound from dammar resin can be achieved through several methods. The choice of method will influence the yield and purity of the final product. Below is a summary of potential extraction and purification strategies.

Method Description Advantages Disadvantages Key Parameters
Solvent Extraction The resin is dissolved in an organic solvent to extract the triterpenoids.Simple, inexpensive, and suitable for initial large-scale extraction.Low selectivity, co-extraction of other triterpenoids and impurities.Solvent polarity, temperature, extraction time.
Hydrolysis (Saponification) The resin extract is treated with a base to hydrolyze ester linkages, releasing bound triterpenoids.May increase the yield of certain triterpenoids, including this compound.[2]Requires an additional reaction step and subsequent work-up.Base concentration, reaction temperature, and time.
Column Chromatography The crude extract is separated on a stationary phase using a mobile phase of varying polarity to isolate individual compounds.High resolution, capable of yielding high-purity compounds.[7][8][9][10]Time-consuming, requires larger volumes of solvents, and is less suitable for very large quantities.Stationary phase (silica gel, alumina), mobile phase composition.

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from dammar resin.

Protocol 1: Extraction of Triterpenoids from Dammar Resin

Objective: To obtain a crude triterpenoid extract from raw dammar resin.

Materials:

  • Dammar resin

  • Ethanol (B145695) (95% or absolute)[11][12][13]

  • Hexane[14][15][16]

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filter paper and funnel

Methodology:

  • Resin Preparation: Grind the raw dammar resin into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered dammar resin in ethanol at a ratio of 1:10 (w/v) (e.g., 100 g of resin in 1 L of ethanol).[11]

    • Stir the mixture at room temperature for 24 hours to dissolve the soluble components.

  • Filtration: Filter the mixture through filter paper to remove any insoluble impurities. Collect the filtrate.

  • Solvent Evaporation: Concentrate the ethanolic extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude resinous extract.

  • Liquid-Liquid Partitioning (Optional):

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Perform a liquid-liquid extraction with hexane (B92381) to separate non-polar compounds. The triterpenoids are expected to partition into the hexane layer.

    • Collect the hexane layer and evaporate the solvent to obtain a triterpenoid-enriched fraction.

Protocol 2: Saponification of the Crude Extract (Optional)

Objective: To hydrolyze esterified triterpenoids and potentially increase the yield of this compound.

Materials:

  • Crude triterpenoid extract from Protocol 1

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether or Hexane

  • Separatory funnel

  • pH indicator paper

Methodology:

  • Saponification Reaction:

    • Dissolve the crude extract in ethanolic KOH solution (e.g., 5% KOH in 95% ethanol).

    • Reflux the mixture for 2-3 hours.

  • Extraction of Unsaponifiable Matter:

    • After cooling, dilute the reaction mixture with an equal volume of distilled water.

    • Extract the unsaponifiable matter (containing the neutral triterpenoids like this compound) with diethyl ether or hexane three times.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic extract with distilled water until the washings are neutral to pH.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator to obtain the unsaponifiable fraction rich in triterpenoid alcohols.

Protocol 3: Isolation of this compound by Column Chromatography

Objective: To purify this compound from the crude or saponified extract.

Materials:

  • Crude/saponified triterpenoid extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography[7]

  • Hexane

  • Ethyl acetate (B1210297)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude or saponified extract in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, etc., v/v hexane:ethyl acetate). This is known as a gradient elution.

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 10-20 mL each).

  • Monitoring by TLC:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine the fractions that show a single spot corresponding to the Rf value of a this compound standard (if available) or the major compound of interest.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

    • The purity of the isolated compound can be confirmed by spectroscopic techniques such as NMR and Mass Spectrometry.

Visualizations

Dammaradienol_Extraction_Workflow cluster_extraction Step 1: Extraction cluster_saponification Step 2: Saponification (Optional) cluster_purification Step 3: Purification Resin Dammar Resin Powder Extraction Solvent Extraction (24h, Room Temp) Resin->Extraction Solvent Ethanol Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Triterpenoid Extract Evaporation1->CrudeExtract Saponification Saponification (Ethanolic KOH, Reflux) CrudeExtract->Saponification ColumnChromatography Column Chromatography (Silica Gel, Hexane:EtOAc gradient) CrudeExtract->ColumnChromatography LLE Liquid-Liquid Extraction (Hexane/Ether) Saponification->LLE Evaporation2 Solvent Evaporation LLE->Evaporation2 SaponifiedExtract Saponified Extract Evaporation2->SaponifiedExtract SaponifiedExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Evaporation3 Solvent Evaporation TLC->Evaporation3 Purethis compound Pure this compound Evaporation3->Purethis compound

Caption: Workflow for the extraction and purification of this compound from dammar resin.

References

Application Notes & Protocols: Purification of Dammaradienol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienol is a tetracyclic triterpenoid (B12794562) compound found in Dammar resin, which is obtained from trees of the Dipterocarpaceae family.[1][2] This compound, along with other triterpenes isolated from the resin such as dammarenediol-II and hydroxydammarenone-I, has demonstrated notable biological activities, including in vitro antiviral effects against Herpes simplex virus types I and II.[3] The purification of this compound from the complex mixture of triterpenoids in crude resin is a critical step for its further study and potential therapeutic development.

Column chromatography is a fundamental and highly effective purification technique for isolating specific compounds from a mixture.[4] This method separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5] For triterpenoids like this compound, silica (B1680970) gel column chromatography is commonly employed, leveraging polarity differences between the various components of the resin to achieve separation.[6][7]

This document provides a detailed protocol for the isolation and purification of this compound from Dammar resin using column chromatography, including methods for sample preparation, chromatographic separation, and subsequent analysis.

Materials and Equipment

A comprehensive list of materials, reagents, and equipment required for the successful purification of this compound is provided below.

CategoryItemSpecifications
Glassware & Hardware Glass Chromatography Column4.2 cm inner diameter, 45 cm length (or similar)
Round-bottom flasksVarious sizes (250 mL, 500 mL, 1 L)
Beakers and Erlenmeyer flasksVarious sizes
Test tubes and rackFor fraction collection
FunnelsGlass, various sizes
TLC PlatesSilica gel 60 F254
TLC developing chamber
Capillary tubesFor TLC spotting
Glass wool or cotton wool
Equipment Rotary EvaporatorFor solvent removal
Heating mantle / Water bath
Analytical Balance
Fume Hood
UV LampFor TLC visualization (254 nm / 366 nm)
Chemicals & Reagents Dammar ResinRaw, commercial grade
Silica GelFor column chromatography (60-120 or 230-400 mesh)
SandSea sand, washed and dried
HexaneHPLC or ACS grade
Ethyl AcetateHPLC or ACS grade
Dichloromethane (B109758) (DCM)HPLC or ACS grade
EthanolACS grade
VanillinFor TLC stain preparation
Sulfuric AcidConcentrated, for TLC stain

Experimental Protocols

Preparation of Crude Dammar Extract
  • Grinding: Grind the raw Dammar resin into a fine powder using a mortar and pestle to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered resin in a suitable solvent (e.g., dichloromethane or ethanol) at room temperature for 24-48 hours with occasional stirring. A typical ratio is 1:5 (w/v) of resin to solvent.

  • Filtration: Filter the mixture through filter paper to remove insoluble materials.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-45°C to obtain the crude extract. Dry the extract completely to remove any residual solvent.

Column Chromatography Protocol

The following protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.[5][6]

Step 1: Selection of Mobile Phase using Thin Layer Chromatography (TLC) Before packing the column, it is crucial to determine an optimal solvent system that provides good separation of this compound.

  • Dissolve a small amount of the crude extract in a minimal volume of dichloromethane.

  • Spot the dissolved extract onto a TLC plate.

  • Develop the TLC plate in a chamber with various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate).

  • The ideal solvent system should provide a good separation of the target compound from impurities, with an Rf value for this compound of approximately 0.2-0.4.[6]

Step 2: Column Packing (Wet Slurry Method)

  • Securely clamp the glass column in a vertical position inside a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[8]

  • Add a thin layer (approx. 1-2 cm) of sand over the plug.[8]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% Hexane).[6]

  • Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure uniform packing.[8]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica bed to prevent cracking.

  • Add another thin layer of sand on top of the packed silica gel to protect the surface from disturbance when adding the sample or mobile phase.[6]

Step 3: Sample Loading

  • Dissolve the crude extract (e.g., 2 grams) in a minimal amount of a non-polar solvent like dichloromethane.[8]

  • Alternatively, for samples not easily dissolved, use the dry loading method: dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9]

  • Carefully add the sample solution or the silica-adsorbed powder onto the top layer of sand in the column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the least polar solvent determined from the TLC analysis (e.g., Hexane).

  • Gradually increase the polarity of the mobile phase by progressively adding more of the polar solvent (e.g., increasing percentages of Ethyl Acetate in Hexane). This is known as gradient elution.

  • Maintain a steady flow rate (e.g., 30-40 drops/min).[7]

  • Collect the eluent in sequentially numbered test tubes, collecting fractions of a consistent volume (e.g., 5-10 mL each).[5][7]

Step 5: Monitoring Fractions by TLC

  • Analyze the collected fractions using TLC to identify which ones contain the purified this compound.

  • Spot every few fractions on a TLC plate and develop it using the predetermined mobile phase.

  • Visualize the spots under a UV lamp and/or by staining with a vanillin-sulfuric acid reagent followed by gentle heating. Triterpenoids typically appear as purple or blue spots.

  • Combine the fractions that show a single, clean spot corresponding to the Rf value of this compound.

Step 6: Isolation of Purified this compound

  • Pool the pure fractions containing this compound into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

  • Determine the final yield and assess the purity.

Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the isolated compound. A single, sharp peak indicates high purity.[10]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are used to elucidate the chemical structure of the compound and confirm its identity by comparing the spectral data with literature values.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

Data Presentation

Table 1: Column Chromatography Parameters
ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 45 cm length x 4.2 cm inner diameter
Mobile Phase (Gradient) Hexane:Ethyl Acetate (100:0 to 80:20 v/v)
Flow Rate ~5 mL/min
Sample Load 2 g crude extract
Fraction Volume 10 mL
Table 2: Typical Purification Results
StageMass (g)Purity (%)Yield (%)
Crude Dammar Resin 100-100
Crude Extract 65~15%65
Purified this compound 1.2>95% (by HPLC)1.2

Note: Purity and yield values are representative and may vary based on the quality of the starting resin and experimental conditions.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Purification cluster_final Final Product Resin Raw Dammar Resin Extract Crude Triterpenoid Extract Resin->Extract Solvent Extraction & Concentration Column Silica Gel Column Chromatography Extract->Column Sample Loading Fractions Collect Fractions Column->Fractions Gradient Elution TLC TLC Analysis of Fractions Fractions->TLC Pool Pool Pure Fractions TLC->Pool Identify this compound Purified Purified this compound Pool->Purified Solvent Evaporation Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Purified->Analysis

Caption: Workflow for this compound Purification.

Principle of Chromatographic Separation

Caption: Principle of Compound Separation by Polarity.

Potential Biological Signaling Pathway for Investigation

Disclaimer: The following diagram illustrates a simplified and generalized anti-inflammatory signaling pathway. While triterpenoids are known to modulate such pathways, the specific interactions of this compound require dedicated investigation.

G cluster_cell Cellular Response cluster_cyto Cytoplasm cluster_nuc Nucleus IKK IKK Complex NFkB NF-κB (Active) IKK->NFkB Phosphorylates IκBα, leading to release NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB_IkB->IKK DNA DNA NFkB->DNA Translocation & Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., Viral Component) Stimulus->IKK Activates This compound This compound (Hypothesized) This compound->IKK Potential Inhibition

Caption: Hypothesized Modulation of NF-κB Pathway.

References

Application Notes and Protocols for the Quantification of Dammaradienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dammaradienol, a dammarane-type triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a comprehensive resource for researchers involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Analytical Challenges

This compound is a tetracyclic triterpene that serves as a key precursor in the biosynthesis of various bioactive dammarane (B1241002) saponins (B1172615), such as those found in Panax ginseng and Gynostemma pentaphyllum. The quantification of this compound in plant extracts and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its pharmacological effects.

The analysis of this compound presents several challenges. Its lack of a strong chromophore makes detection by UV-Vis spectrophotometry less sensitive, often requiring detection at low wavelengths (around 203 nm).[1] Furthermore, its structural similarity to other triterpenoids can lead to co-elution in chromatographic separations.[1] For GC-MS analysis, the low volatility and thermal instability of this compound necessitate a derivatization step to ensure accurate quantification.[2]

Part 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for the quantification of dammarane triterpenoids.[1] This section outlines a protocol for the analysis of this compound using a reverse-phase HPLC system with UV detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Solid Phase Extraction (SPE) C18 cartridges

    • 0.45 µm syringe filters

  • Procedure:

    • Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the plant pellet twice more.

    • Combine the supernatants and evaporate to dryness using a rotary evaporator.

    • Re-dissolve the dried extract in water and pass it through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the triterpenoid fraction with methanol.

    • Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A common gradient starts with a lower percentage of Solvent B, gradually increasing to elute more hydrophobic compounds like this compound.[1] A typical gradient might be:

    • 0-10 min: 30-50% B

    • 10-25 min: 50-80% B

    • 25-30 min: 80-90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to initial conditions (30% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 203 nm.[1]

  • Injection Volume: 10 µL.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of working standards by diluting the stock solution to achieve a concentration range that brackets the expected sample concentrations.

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • The concentration of this compound in the samples can be determined from this calibration curve.

Data Summary: HPLC Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for the HPLC quantification of triterpenoids, which can be expected for a validated this compound method.

ParameterTypical ValueReference
Linearity (r²)> 0.999[3][4]
Limit of Detection (LOD)0.1 - 1.0 µg/mL[5][6]
Limit of Quantification (LOQ)0.3 - 3.0 µg/mL[5][6]
Intra-day Precision (%RSD)< 3%[4][5]
Inter-day Precision (%RSD)< 5%[4][5]
Accuracy (Recovery %)95 - 105%[4][5]

Workflow Diagram: HPLC Quantification of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction concentration Evaporation extraction->concentration spe_cleanup SPE Cleanup (C18) concentration->spe_cleanup final_sample Reconstitution & Filtration spe_cleanup->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (203 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC-based quantification of this compound.

Part 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of triterpenoids. However, due to their low volatility, a derivatization step is mandatory.[2]

Experimental Protocol: GC-MS

1. Sample Preparation and Extraction

The initial extraction is similar to the HPLC protocol. However, the sample must be completely dry before derivatization.

  • Procedure:

    • Follow steps 1-6 from the HPLC sample preparation protocol to obtain a dried crude extract.

    • For further purification, perform a liquid-liquid extraction. Re-dissolve the dried extract in 10 mL of methanol and wash three times with 10 mL of n-hexane to remove nonpolar lipids.

    • Evaporate the purified methanolic extract to complete dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • Materials:

    • Dried plant extract or this compound standard

    • Pyridine (B92270) (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Reaction vials with screw caps

    • Heating block

  • Procedure:

    • Transfer a known amount of the dried extract (e.g., 1 mg) or standard into a reaction vial.

    • Add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[2]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-800.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification

  • For quantitative analysis, an internal standard (e.g., cholesterol, which also undergoes silylation) should be added to the samples and calibration standards before derivatization.

  • Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration.

Data Summary: GC-MS Method Parameters (Typical)

The following table provides typical parameters for the GC-MS analysis of silylated triterpenoids.

ParameterTypical Setting/ValueReference
Derivatization ReagentBSTFA + 1% TMCS in Pyridine[2]
GC Column5% Phenyl Methylpolysiloxane[7]
Ionization ModeElectron Impact (70 eV)[7][8]
Quantification ModeSelected Ion Monitoring (SIM)N/A
Internal StandardCholesterol[2]

Workflow Diagram: GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction purification Liquid-Liquid Extraction & Evaporation extraction->purification derivatization Silylation (BSTFA/TMCS) purification->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection separation Capillary GC Separation gcms_injection->separation detection Mass Spectrometry (EI, SIM) separation->detection chromatogram Total Ion Chromatogram detection->chromatogram calibration Internal Standard Calibration chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the GC-MS-based quantification of this compound.

References

Application Notes: Detection and Quantification of Dammaradienol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammaradienol is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. As a key precursor in the biosynthesis of various bioactive dammarane-type saponins (B1172615) (ginsenosides) in medicinal plants like Panax ginseng, its detection and quantification are crucial for quality control, biosynthetic studies, and the development of new therapeutic agents. However, the analysis of this compound presents challenges due to its structural similarity to other triterpenoids and its lack of a strong UV chromophore, which can result in poor sensitivity in routine HPLC-UV analysis.[1][2]

This document provides detailed protocols for the extraction, detection, and quantification of this compound and related dammarane-type compounds from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general method for the solvent extraction of this compound from dried and powdered plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., roots, leaves)

  • Methanol (B129727) (HPLC grade) or Ethanol (95%)

  • n-Hexane (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Weighing: Weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Extraction: Tightly cap the tube, vortex for 1 minute, and place it in an ultrasonic bath for 30 minutes at 40-50°C.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.[3]

  • Supernatant Collection: Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat Extraction: To ensure exhaustive extraction, repeat steps 2-5 two more times, combining all supernatants.[3]

  • Solvent Evaporation: Evaporate the combined methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • Defatting (Optional): To remove non-polar constituents like fats and chlorophylls, re-dissolve the dried extract in 10 mL of 80% methanol. Perform a liquid-liquid extraction by adding 10 mL of n-hexane, vortexing, and allowing the layers to separate. Discard the upper n-hexane layer. Repeat this washing step two more times.

  • Final Drying: Evaporate the final methanol extract to complete dryness under a gentle stream of nitrogen. The resulting crude extract is now ready for analysis.

Protocol 2: GC-MS Analysis of this compound

Due to the low volatility of triterpenoids, a derivatization step is mandatory for GC-MS analysis.[3] Silylation is a common technique used to increase volatility and thermal stability.

2.2.1 Derivatization (Silylation) Materials:

  • Dried plant extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

Procedure:

  • Transfer a known amount (e.g., 1 mg) of the dried extract into a reaction vial.

  • Add 50 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Tightly cap the vial and heat it at 70°C for 60 minutes to ensure the reaction is complete.[3]

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

2.2.2 GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890A or similar
Column DB-17HT, HP-5MS, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[4]
Injector Temperature 250 - 290°C[4]
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 50°C for 5 min, ramp at 20°C/min to 230°C, then ramp at 5°C/min to 350°C and hold for 9 min.[4] (Note: Program must be optimized for specific column and analyte)
Mass Spectrometer Agilent 5973N or similar
Ion Source Temp. 230 - 250°C[4]
Ionization Mode Electron Impact (EI) at 70 eV[4]
Acquisition Mode Full Scan (m/z 70-800) for identification; Selected Ion Monitoring (SIM) for quantification.[4]
Transfer Line Temp. 290°C[4]

Characteristic MS Fragments for Dammarane Skeleton (for identification): m/z 69, 109, 205, 315, 355.[5]

Protocol 3: HPLC-UV Analysis of this compound

This method is suitable for quantifying this compound, although sensitivity may be lower without derivatization or a mass spectrometer. Dammarane triterpenoids typically have weak UV absorbance at low wavelengths.[2]

Instrumentation and Conditions

ParameterSetting
HPLC System Waters 1525, Agilent 1200 series, or similar
Column C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0 min: 5% B; 35 min: 35% B; 40 min: 80% B; 45 min: 80% B; 50 min: 5% B; 60 min: 5% B. (Note: Gradient must be optimized)[7]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C[6]
Detector UV/DAD Detector
Detection Wavelength 203 nm
Injection Volume 10 µL[6]

Sample Preparation for HPLC:

  • Accurately weigh about 10 mg of the dried plant extract.

  • Dissolve the extract in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Data Presentation

Quantitative analysis of this compound itself is not widely reported. The following table presents quantitative data for related dammarane-type saponins (ginsenosides) found in different Panax species, which serve as representative examples of this compound class.

CompoundPlant SpeciesPlant PartConcentration (mg/g of extract)Analytical MethodReference
Ginsenoside RePanax ginseng C.A. MeyerFruit1.01 ± 0.03HPLC-DAD[8]
Ginsenoside Ra8Panax ginseng C.A. MeyerFruit0.33 ± 0.01HPLC-DAD[8]
Ginsenoside RfPanax ginseng C.A. MeyerFruit0.55 ± 0.04HPLC-DAD[8]
Total Major GinsenosidesPanax ginseng (Korean)Root1.264HPLC[9]
Total Major GinsenosidesP. quinquefolius (American)Root0.186 (186 µg/g)HPLC-UV[7][10]

Visualizations

Workflow Plant 1. Plant Material (Dried, Powdered) Extraction 2. Solvent Extraction (Methanol, Sonication) Plant->Extraction Evaporation 3. Evaporation & Drying Extraction->Evaporation CrudeExtract Crude Triterpenoid Extract Evaporation->CrudeExtract GC_Branch For GC-MS Analysis CrudeExtract->GC_Branch HPLC_Branch For HPLC Analysis CrudeExtract->HPLC_Branch Derivatization 4a. Derivatization (Silylation with BSTFA) GC_Branch->Derivatization Dissolve 4b. Dissolution & Filtration (Methanol, 0.45µm filter) HPLC_Branch->Dissolve GCMS 5a. GC-MS Analysis Derivatization->GCMS DataAnalysis 6. Data Analysis (Identification & Quantification) GCMS->DataAnalysis HPLC 5b. HPLC-UV/MS Analysis Dissolve->HPLC HPLC->DataAnalysis Logic_Flow Start Analytical Goal Qualitative Qualitative Screening & Structural ID Start->Qualitative Identification Quantitative Routine Quantification Start->Quantitative Quantification GCMS GC-MS (Requires Derivatization) Qualitative->GCMS HPLC HPLC-UV or HPLC-MS Quantitative->HPLC Note_GC Provides mass spectra for confident identification. GCMS->Note_GC Note_HPLC HPLC-UV is simpler but less sensitive. HPLC-MS offers high sensitivity. HPLC->Note_HPLC

References

Application Notes and Protocols for In Vitro Antiviral Assay of Dammaradienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienol, a tetracyclic triterpenoid (B12794562) compound, has demonstrated antiviral properties, notably against Herpes Simplex Virus (HSV). This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound. The primary methods described are the plaque reduction assay to determine the 50% inhibitory concentration (IC50) and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). The ratio of these values provides the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.

Antiviral Activity of this compound

This compound has been identified as an active antiviral agent against both Herpes Simplex Virus Type I (HSV-1) and Type II (HSV-2). Studies have shown that it causes a significant reduction in the viral cytopathic effect (CPE) in Vero cells. The effective concentration for this activity has been observed in the range of 1-10 µg/mL.[1]

While the precise mechanism of action for this compound against HSV is not fully elucidated, related dammarane-type triterpenoid saponins (B1172615) have been shown to inhibit other viruses, such as the dengue virus, by interfering with viral adsorption and entry into host cells, as well as by inhibiting intracellular viral replication. This suggests that this compound may act at one or more stages of the HSV replication cycle.

Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be summarized for clear comparison. The following table provides a template for presenting the key findings for this compound. Researchers should populate this table with their experimentally determined values.

CompoundVirus Strain(s)Cell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compoundHSV-1, HSV-2VeroTo be determinedTo be determinedTo be determined
Positive Control (e.g., Acyclovir)HSV-1, HSV-2VeroInsert valueInsert valueInsert value

Experimental Protocols

Prior to conducting antiviral assays, it is essential to first determine the cytotoxicity of this compound on the host cells to ensure that any observed antiviral effect is not due to cell death.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on Vero cells.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected CC50 value. A starting range could be from 0.1 to 100 µg/mL.

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound against HSV-1 or HSV-2.

Materials:

  • Vero cells

  • Complete DMEM

  • HSV-1 and HSV-2 viral stocks with known titers (Plaque Forming Units, PFU/mL)

  • This compound stock solution

  • 24-well cell culture plates

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet solution (0.1% in 20% ethanol)

  • 10% Formalin in PBS

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer on the day of infection (approximately 2 x 10^5 cells/well).[2] Incubate for 24 hours.[2]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS) at concentrations below the determined CC50. Dilute the viral stock to a concentration that will yield 50-100 plaques per well.[2]

  • Infection: Aspirate the growth medium from the Vero cell monolayers. Infect the cells with 200 µL of the diluted virus.[2] Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.[2]

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with 1 mL of the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until plaques are visible in the virus control wells.[2]

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for 20 minutes.[2] Stain the cells with crystal violet solution for 15-20 minutes.[2] Gently wash the wells with water and allow the plates to air dry.[2]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.[2]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Assay (CC50) cluster_1 Phase 2: Antiviral Assay (IC50) cluster_2 Phase 3: Data Analysis A Seed Vero Cells (96-well plate) B Prepare this compound Serial Dilutions C Treat Cells with this compound B->C D Incubate (48-72h) C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate CC50 F->G O Calculate Selectivity Index (SI = CC50 / IC50) H Seed Vero Cells (24-well plate) I Infect Cells with HSV (1h adsorption) H->I K Treat with this compound in Overlay Medium I->K J Prepare this compound Dilutions (< CC50) J->K L Incubate (48-72h) K->L M Fix and Stain Plaques L->M N Count Plaques and Calculate IC50 M->N

Caption: Workflow for determining the antiviral efficacy of this compound.

Potential Mechanism of Action: Viral Replication Cycle

G cluster_0 Viral Replication Cycle cluster_1 Potential Inhibition by this compound Attachment 1. Virus Attachment & Adsorption Entry 2. Virus Entry & Uncoating Attachment->Entry Replication 3. Viral Genome Replication Entry->Replication Assembly 4. Virion Assembly Replication->Assembly Release 5. Progeny Virus Release Assembly->Release Inhibit_Adsorption Inhibition of Adsorption/Entry Inhibit_Adsorption->Attachment Inhibit_Adsorption->Entry Inhibit_Replication Inhibition of Replication Inhibit_Replication->Replication

Caption: Potential stages of HSV replication inhibited by this compound.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Dammaradienol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of dammaradienol, a natural triterpenoid, in a cell culture model. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of natural compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This compound, a tetracyclic triterpene, has a chemical structure suggestive of potential anti-inflammatory activity. This document details the experimental workflow and specific protocols to evaluate the efficacy of this compound in mitigating inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely used in vitro model for inflammation research.[1][2][3] The primary focus is on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are pivotal in the inflammatory cascade.[4][5][6][7]

Experimental Objectives

  • To determine the cytotoxic potential of this compound on RAW 264.7 macrophage cells.

  • To quantify the inhibitory effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

  • To elucidate the molecular mechanism of this compound's anti-inflammatory action by examining its impact on the NF-κB and MAPK signaling pathways.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the described experiments. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Effect of this compound on the Viability of RAW 264.7 Cells

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.2
198.5 ± 3.8
597.1 ± 4.5
1095.8 ± 3.9
2593.2 ± 5.1
5089.7 ± 4.7
10065.3 ± 5.5*

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the control group.

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control5.2 ± 1.14.8 ± 0.9
LPS (1 µg/mL)100100
LPS + this compound (5 µM)82.4 ± 6.385.1 ± 7.2
LPS + this compound (10 µM)65.7 ± 5.168.9 ± 6.5
LPS + this compound (25 µM)41.3 ± 4.845.2 ± 5.3
LPS + this compound (50 µM)25.9 ± 3.928.7 ± 4.1

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25.4 ± 3.115.8 ± 2.510.2 ± 1.9
LPS (1 µg/mL)1250.7 ± 98.2850.3 ± 75.4450.6 ± 42.1
LPS + this compound (25 µM)625.3 ± 55.9410.1 ± 38.7215.8 ± 25.3
LPS + this compound (50 µM)310.8 ± 30.1205.5 ± 22.3108.4 ± 15.1

*Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured every 2-3 days to maintain logarithmic growth.[8]

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Seed RAW 264.7 cells (2 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

The Griess assay is used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[1][3]

  • Seed RAW 264.7 cells (2 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[3]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2][3]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[3]

Measurement of Pro-Inflammatory Cytokines (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Seed RAW 264.7 cells (2.5 x 10^5 cells/well) in a 48-well plate and incubate for 16 hours.[2]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[2]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β as per the kit's protocol.

Western Blot Analysis

Western blotting is performed to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells (4 x 10^5 cells/mL) in 6-well plates and incubate for 24 hours.[9]

  • Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL of LPS for 30 minutes (for phosphorylation studies) or 12-24 hours (for total protein expression of iNOS and COX-2).[3][9]

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software, normalizing to β-actin or the respective total protein.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding pretreatment Pre-treatment with this compound cell_seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_measurement NO Measurement (Griess) lps_stimulation->no_measurement cytokine_elisa Cytokine Measurement (ELISA) lps_stimulation->cytokine_elisa western_blot Western Blot Analysis lps_stimulation->western_blot data_quantification Data Quantification viability->data_quantification no_measurement->data_quantification cytokine_elisa->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->IkBa Inhibits Degradation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes Induces Transcription This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Metabolic Engineering of Yeast for Dammaradienol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the metabolic engineering of Saccharomyces cerevisiae for the production of dammaradienol, a key precursor to valuable dammarane-type triterpenoids like ginsenosides. These compounds exhibit a wide range of pharmacological activities, making their sustainable production a significant goal for the pharmaceutical and nutraceutical industries.

Introduction to this compound Biosynthesis in Yeast

This compound is a tetracyclic triterpenoid (B12794562) synthesized from the cyclization of 2,3-oxidosqualene (B107256). In yeast, the native mevalonate (B85504) (MVA) pathway produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Metabolic engineering efforts focus on redirecting carbon flux from the native sterol biosynthesis pathway towards the production of this compound by introducing a heterologous this compound-II synthase (DDS) and upregulating key enzymes in the MVA pathway.

The Engineered this compound Biosynthesis Pathway

The core of the engineering strategy is to enhance the production of the precursor 2,3-oxidosqualene and efficiently convert it to this compound. This involves the overexpression of several key enzymes and the downregulation of competing pathways.

Dammaradienol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate hmgr tHMGR (+) ipp_dmpp IPP/DMAPP mevalonate->ipp_dmpp fpp Farnesyl Pyrophosphate (FPP) ipp_dmpp->fpp fps ERG20 (+) squalene Squalene fpp->squalene sqs SQS1 (+) oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene sqe ERG1 (+) This compound This compound oxidosqualene->this compound lanosterol Lanosterol oxidosqualene->lanosterol dds DDS (+) erg7 ERG7 (-) ergosterol Ergosterol Pathway lanosterol->ergosterol hmgr->mevalonate fps->fpp sqs->squalene sqe->oxidosqualene dds->this compound erg7->lanosterol

Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.

Data Presentation: this compound and Precursor Production

The following table summarizes the production titers of this compound and its precursor, protopanaxadiol (B1677965) (PPD), in various engineered S. cerevisiae strains.

ProductKey Genetic ModificationsFermentation ScaleTiterReference
This compoundOverexpression of AarOSC20433 (DDS), optimization of terpene supplyFed-batch fermentation1.037 g/L[1]
Protopanaxadiol (PPD)Modular engineering, fine-tuning of INO2, dynamic control of ERG7, overexpression of UPC2-15-L bioreactor15.88 g/L[2]
Protopanaxadiol (PPD)Overexpression of MVA pathway genes and PPDS10-L bioreactor11.02 g/L[2]
Protopanaxadiol (PPD)Initial strain constructionShake flask58.43 mg/L[2]
This compound-IIOverexpression of SmFPS and AtSQS2, regulation of ERG7, fermentation optimizationNot specified1.5 g/L[3]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the metabolic engineering of yeast for this compound production.

Yeast Strain Construction using CRISPR/Cas9

This protocol describes the integration of a gene expression cassette (e.g., for this compound synthase) into the yeast genome using a CRISPR/Cas9 system.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • pCAS plasmid co-expressing Cas9 and a guide RNA (gRNA) cassette

  • Linear donor DNA fragment containing the gene of interest flanked by homology arms (500-1000 bp) corresponding to the target integration site

  • YPD medium

  • Lithium Acetate (B1210297) (LiAc) solution (0.1 M)

  • Polyethylene glycol (PEG) solution (50% w/v)

  • Single-stranded carrier DNA (ssDNA)

  • Selective agar (B569324) plates (e.g., SC-Ura)

Procedure:

  • gRNA Plasmid Construction: Clone a 20-bp gRNA sequence targeting the desired genomic locus into the pCAS plasmid.

  • Donor DNA Preparation: Amplify the expression cassette of the desired gene (e.g., DDS) with primers that add 5' and 3' homology arms to the target integration site. Purify the PCR product.

  • Yeast Transformation: a. Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8. c. Harvest the cells by centrifugation at 3000 x g for 5 minutes. d. Wash the cell pellet with 25 mL of sterile water and centrifuge again. e. Resuspend the pellet in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature. f. Prepare the transformation mix in a microfuge tube:

    • 240 µL 50% PEG
    • 36 µL 1 M LiAc
    • 25 µL boiled ssDNA (2 mg/mL)
    • 1 µg of gRNA plasmid
    • 1-2 µg of donor DNA
    • 50 µL of competent yeast cells g. Vortex the mixture and incubate at 42°C for 40-60 minutes. h. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water. i. Plate 100-200 µL of the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days.

  • Verification: Screen colonies by colony PCR to confirm the correct integration of the expression cassette.

Strain_Construction_Workflow cluster_prep Preparation cluster_transformation Yeast Transformation cluster_verification Verification gRNA_plasmid Construct gRNA Plasmid transform Co-transform Plasmid and Donor DNA gRNA_plasmid->transform donor_dna Prepare Donor DNA donor_dna->transform prep_cells Prepare Competent Yeast Cells prep_cells->transform heat_shock Heat Shock transform->heat_shock plate Plate on Selective Media heat_shock->plate colony_pcr Colony PCR plate->colony_pcr sequencing Sanger Sequencing colony_pcr->sequencing

Caption: Workflow for CRISPR/Cas9-mediated gene integration in yeast.

High-Density Fed-Batch Fermentation

This protocol is designed to achieve high cell density and high product titers in a controlled bioreactor environment.

Materials:

  • Engineered S. cerevisiae strain

  • 5-L Bioreactor

  • Batch Medium (per liter):

    • 20 g Glucose

    • 10 g Yeast Extract

    • 20 g Peptone

    • (or synthetic defined medium with appropriate auxotrophic supplements)

  • Feeding Medium (per liter):

    • 500 g Glucose

    • 100 g Yeast Extract

    • 200 g Peptone

  • Antifoam agent

  • Ammonia solution for pH control

Procedure:

  • Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in batch medium to an OD600 of 5-10.

  • Bioreactor Setup: Prepare the bioreactor with 3 L of batch medium and sterilize. Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase: Inoculate the bioreactor with the pre-culture to a starting OD600 of ~0.5. Maintain the temperature at 30°C and pH at 5.0. Control DO above 20% by adjusting agitation and aeration.

  • Fed-Batch Phase: Once the glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase. a. Begin feeding the concentrated feeding medium at a low, constant rate (e.g., 2-4 mL/h). b. Gradually increase the feed rate to maintain a low level of ethanol (B145695) in the culture, ensuring respiratory metabolism. c. Continue to control temperature, pH, and DO.

  • Harvesting: Continue the fermentation for 96-144 hours. Collect samples periodically for analysis of cell density and this compound concentration.

This compound Extraction and Quantification

This protocol outlines the extraction of this compound from yeast cells and its quantification by HPLC.

Materials:

  • Yeast cell pellet

  • Glass beads (0.5 mm diameter)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • This compound standard

Procedure:

  • Cell Lysis and Extraction: a. Harvest a known amount of yeast cells (e.g., from 50 mL of culture) by centrifugation. b. Resuspend the cell pellet in a suitable buffer (e.g., PBS). c. Add an equal volume of glass beads and 5 mL of ethyl acetate. d. Vortex vigorously for 10-15 minutes to lyse the cells. e. Centrifuge to separate the phases and collect the upper ethyl acetate layer. f. Repeat the extraction with another 5 mL of ethyl acetate and combine the organic phases.

  • Sample Preparation: a. Dry the combined ethyl acetate extract over anhydrous sodium sulfate. b. Evaporate the solvent using a rotary evaporator. c. Re-dissolve the dried extract in a known volume of acetonitrile (e.g., 1 mL) for HPLC analysis.

  • HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: Isocratic elution with 90% acetonitrile in water. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 205 nm. e. Injection Volume: 20 µL. f. Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the concentration in the samples.

LC-MS/MS Analysis (for enhanced sensitivity and specificity): For more precise quantification, especially at low concentrations, LC-MS/MS can be used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae has proven to be a highly effective strategy for the production of this compound. By overexpressing key enzymes in the MVA pathway and the heterologous this compound synthase, while downregulating competing pathways, significant titers of this valuable precursor can be achieved. The combination of rational strain design with optimized high-density fermentation protocols provides a scalable and sustainable platform for the production of this compound and its derivatives for the pharmaceutical industry. Further improvements in yield can be anticipated with ongoing advancements in synthetic biology and fermentation technology.

References

Application Notes and Protocols for Dammaradienol as a Substrate in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienol is a tetracyclic triterpenoid (B12794562) that serves as a crucial precursor in the biosynthesis of various pharmacologically active dammarane-type saponins, including ginsenosides (B1230088) found in Panax ginseng. The enzymatic modification of the this compound scaffold is a key area of research for the production of novel bioactive compounds with potential therapeutic applications. This document provides detailed application notes and protocols for utilizing this compound as a substrate to study the activity and kinetics of two key enzyme families: Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

The primary enzymatic modifications of this compound involve hydroxylation, primarily by CYPs, followed by glycosylation, catalyzed by UGTs. A notable example is the hydroxylation of dammarenediol-II (a close analog of this compound) at the C-12 position to form protopanaxadiol (B1677965), a reaction catalyzed by the enzyme CYP716A47 from Panax ginseng.[1][2][3][4][5][6][7] Subsequent glycosylation of these hydroxylated intermediates by UGTs leads to the vast diversity of ginsenosides.

These application notes provide a framework for researchers to characterize the enzymatic conversion of this compound, determine enzyme kinetic parameters, and screen for novel biocatalysts.

Data Presentation: A Guide to Determining Kinetic Parameters

While specific kinetic data for enzymes utilizing this compound as a substrate are not extensively reported in publicly available literature, this section outlines the methodology to determine these crucial parameters. The following tables provide a template for presenting experimentally determined kinetic data for a candidate Cytochrome P450 (CYP) and a UDP-glycosyltransferase (UGT) acting on this compound.

Table 1: Template for Kinetic Parameters of a Cytochrome P450 Enzyme with this compound as a Substrate

EnzymeSubstrateApparent K_m_ (µM)Apparent V_max_ (nmol/min/mg protein)Apparent k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Candidate CYPThis compound[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 2: Template for Kinetic Parameters of a UDP-Glycosyltransferase with this compound as a Substrate

EnzymeAcceptor SubstrateDonor SubstrateApparent K_m_ (Acceptor) (µM)Apparent K_m_ (Donor) (µM)Apparent V_max_ (nmol/min/mg protein)Apparent k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Candidate UGTThis compoundUDP-Glucose[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Hydroxylation by a Cytochrome P450 Enzyme

This protocol describes a method to determine the hydroxylase activity of a candidate CYP enzyme (e.g., CYP716A47) using this compound as the substrate. The assay is based on the quantification of the hydroxylated product (e.g., protopanaxadiol) by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (substrate)

  • Recombinant CYP enzyme (e.g., expressed in microsomes from yeast or E. coli)

  • NADPH

  • Cytochrome P450 reductase (CPR) (if the CYP is not self-sufficient)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl acetate

  • Protopanaxadiol standard

  • Microcentrifuge tubes

  • Incubator/shaker

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:

    • Potassium phosphate buffer (to a final volume of 200 µL)

    • This compound (dissolved in a suitable solvent like DMSO, final concentration to be varied for kinetic studies, e.g., 1-100 µM)

    • Recombinant CYP enzyme preparation (e.g., 10-50 pmol)

    • CPR (if required, in a suitable molar ratio to the CYP, e.g., 1:2)

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes with gentle shaking.

  • Initiation of Reaction: Start the reaction by adding a pre-determined concentration of NADPH (e.g., final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at the optimal temperature with shaking. The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 1 minute to extract the product. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to separate the phases.

  • Sample Preparation for HPLC: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in a known volume of methanol (e.g., 100 µL).

  • HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a suitable wavelength (e.g., 203 nm).

  • Quantification: Create a standard curve using the protopanaxadiol standard to quantify the amount of product formed in the enzymatic reaction.

  • Kinetic Analysis: To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: In Vitro Assay for this compound Glycosylation by a UDP-Glycosyltransferase (UGT)

This protocol outlines a method to measure the activity of a candidate UGT in transferring a glycosyl group (e.g., from UDP-glucose) to this compound. The formation of the glycosylated product can be monitored by HPLC.

Materials:

  • This compound (acceptor substrate)

  • UDP-glucose (donor substrate)

  • Recombinant UGT enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl₂

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glycosylated this compound standard (if available)

  • Microcentrifuge tubes

  • Incubator

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • Tris-HCl buffer (to a final volume of 100 µL)

    • This compound (dissolved in DMSO, final concentration to be varied for kinetic studies)

    • MgCl₂ (e.g., final concentration of 5 mM)

    • Recombinant UGT enzyme (e.g., 1-5 µg)

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding UDP-glucose (final concentration to be saturating for acceptor kinetics, or varied for donor kinetics, e.g., 1-5 mM).

  • Incubation: Incubate the reaction for a defined period (e.g., 60-120 minutes) at the optimal temperature.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol (100 µL).

  • Sample Preparation for HPLC: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the supernatant using an HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector (e.g., 203 nm) or an Evaporative Light Scattering Detector (ELSD) if the product lacks a strong chromophore.

  • Quantification: Quantify the product peak by comparing its area to a standard curve of a known concentration of the glycosylated product. If a standard is unavailable, the amount of product can be estimated based on the disappearance of the substrate peak.

  • Kinetic Analysis:

    • Acceptor Kinetics: Vary the concentration of this compound while keeping the UDP-glucose concentration constant and saturating.

    • Donor Kinetics: Vary the concentration of UDP-glucose while keeping the this compound concentration constant and saturating.

    • Plot the initial velocities against the respective substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for each substrate.

Visualizations

Dammaradienol_Enzymatic_Modification_Pathway cluster_0 Upstream Biosynthesis cluster_1 Core Dammarane Modification 2_3_Oxidosqualene 2,3-Oxidosqualene This compound This compound 2_3_Oxidosqualene->this compound This compound Synthase Hydroxylated_this compound Hydroxylated this compound (e.g., Protopanaxadiol) This compound->Hydroxylated_this compound Cytochrome P450 (e.g., CYP716A47) + NADPH Glycosylated_Product Glycosylated this compound (e.g., Ginsenoside) Hydroxylated_this compound->Glycosylated_Product UDP-Glycosyltransferase + UDP-Sugar

Caption: Enzymatic modification pathway of this compound.

CYP450_Assay_Workflow cluster_workflow CYP450 Hydroxylation Assay Workflow A 1. Prepare Reaction Mixture (Buffer, this compound, CYP Enzyme, CPR) B 2. Pre-incubate (e.g., 30°C, 5 min) A->B C 3. Initiate with NADPH B->C D 4. Incubate (e.g., 30-60 min) C->D E 5. Terminate Reaction (e.g., with Ethyl Acetate) D->E F 6. Extract Product E->F G 7. Evaporate & Reconstitute F->G H 8. Analyze by HPLC G->H I 9. Quantify Product & Determine Kinetics H->I

Caption: Workflow for a CYP450-mediated this compound hydroxylation assay.

UGT_Assay_Workflow cluster_workflow UGT Glycosylation Assay Workflow A 1. Prepare Reaction Mixture (Buffer, this compound, UGT Enzyme, MgCl₂) B 2. Pre-incubate (e.g., 37°C, 5 min) A->B C 3. Initiate with UDP-Glucose B->C D 4. Incubate (e.g., 60-120 min) C->D E 5. Terminate Reaction (e.g., with Methanol) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by HPLC F->G H 8. Quantify Product & Determine Kinetics G->H

Caption: Workflow for a UGT-mediated this compound glycosylation assay.

References

Application Notes and Protocols for the Synthesis and Pharmacological Evaluation of Dammaradienol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane-type triterpenoids, including dammaradienol and its derivatives, are a class of natural products that have garnered significant interest in the field of drug discovery due to their diverse and potent pharmacological activities.[1] These compounds, primarily isolated from plants of the Panax genus (ginseng), have demonstrated a wide range of effects, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The tetracyclic dammarane (B1241002) skeleton serves as a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced therapeutic efficacy and selectivity.[3]

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their subsequent pharmacological evaluation. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of this promising class of compounds.

Data Presentation

Table 1: Anti-inflammatory Activity of Dammarane Derivatives
CompoundAssayCell LineIC50 (µM)Reference
Aglinin C 3-acetateNF-κB Inhibition (TNF-α induced)HepG212.45 ± 2.37[4]
24-epi-cabraleadiolNF-κB Inhibition (TNF-α induced)HepG213.95 ± 1.57[4]
Aglinin CNF-κB Inhibition (TNF-α induced)HepG223.32 ± 3.25[4]
3-Oxo-dammarane-2(E)-benzylidene (p-hydroxy)NO InhibitionRAW 264.71.75[3]
3-Oxo-dammarane-2(E)-benzylidene (p-carbonyl)NO InhibitionRAW 264.74.57[3]
Table 2: Cytotoxic Activity of Dammarane Derivatives Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4c (a ginsenoside AD-2 derivative)A549Lung Cancer1.07 ± 0.05[5]
Mono-succinyl derivatives (general)--<10 (HIV-1 Protease)[2]
Di-succinyl derivatives (general)--<10 (HCV Protease)[2]
A-nor dammarane-type triterpene 4a --10.0 (HIV-1 Protease)[2]
A-nor dammarane-type triterpene 4b --29.9 (HIV-1 Protease)[2]

Experimental Protocols

I. Synthesis of this compound Derivatives

The following protocol is a general procedure for the synthesis of ester derivatives of dammarane triterpenoids, based on the esterification of hydroxyl groups. This can be adapted for the synthesis of a variety of derivatives by using different carboxylic acids.

General Procedure for the Synthesis of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives [3]

  • To a solution of the appropriate carboxylic acid (0.06 mmol) in anhydrous dichloromethane (B109758) (2 mL), add N,N'-dicyclohexylcarbodiimide (DCC) (27.3 mg, 0.132 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (1.2 mg, 0.01 mmol) at 0 °C.

  • Stir the mixture for 10 minutes.

  • Add (20S,24R)-epoxy-dammarane-3β,12β,25-triol (25.0 mg, 0.05 mmol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction flask in a freezer at -10 °C for 6 hours to precipitate the dicyclohexylurea byproduct.

  • Filter the suspension to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

II. Pharmacological Testing Protocols

A. Anti-inflammatory Activity Assays

These protocols focus on the in vitro evaluation of the anti-inflammatory effects of this compound derivatives using the murine macrophage cell line RAW 264.7.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a desired density.

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

3. Cytokine Production Assays (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from a standard curve.

B. Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength between 540 and 570 nm.

    • Calculate the cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow This compound This compound Reaction Esterification Reaction This compound->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction DCC_DMAP DCC, DMAP DCM, 0°C to RT DCC_DMAP->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivative This compound Derivative Purification->Derivative

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Pharmacological Testing cluster_analysis Data Analysis & Mechanism Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokines) Characterization->Anti_Inflammatory Anticancer Anticancer Assays (MTT, Cytotoxicity) Characterization->Anticancer Data_Analysis IC50 Determination Anti_Inflammatory->Data_Analysis Anticancer->Data_Analysis Mechanism Signaling Pathway Analysis (Western Blot) Data_Analysis->Mechanism

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway LPS LPS TLR4 TLR4 IKK IKK IkB IκBα NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (nucleus) Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Dammarane_NFkB Dammarane Derivatives Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt mTOR mTOR Cell_Survival Cell Survival & Proliferation Dammarane_PI3K Dammarane Derivatives

References

Application Notes and Protocols for Dammaradienol in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienol, a tetracyclic triterpenoid (B12794562) from the dammarane (B1241002) family, presents a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their potency and selectivity. These application notes provide a comprehensive overview of the use of this compound in SAR studies, including detailed experimental protocols and data presentation for key biological assays.

I. Anti-inflammatory Activity of Dammarane Triterpenoids

Dammarane-type triterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[1][2] Structure-activity relationship studies have helped to identify key structural features responsible for this activity.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of a selection of dammarane-type triterpenoids, highlighting the influence of different structural modifications on their inhibitory potency against NF-κB activation and nitric oxide (NO) production.

CompoundModificationBioassayCell LineIC50 (µM)Reference
Aglinin C 3-acetateAcetylation at C-3TNF-α induced NF-κB activationHepG212.45 ± 2.37[1][3]
Aglinin CHydroxyl at C-3TNF-α induced NF-κB activationHepG223.32 ± 3.25[1][3]
24-epi-cabraleadiol-TNF-α induced NF-κB activationHepG213.95 ± 1.57[1][3]
Cabraleahydroxylactone-LXR activationHepG220.29 ± 3.69[2]
Cabraleahydroxylactone 3-acetateAcetylation at C-3LXR activationHepG224.32 ± 2.99[2]
Cypaliuruside TGlycosylationNO productionRAW 264.77.6[4]
Cypaliuruside UGlycosylationNO productionRAW 264.78.1[4]
Dexamethasone (Control)-NO productionRAW 264.79.2[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay (NF-κB Inhibition)

This protocol describes a luciferase reporter assay to determine the inhibitory effect of this compound derivatives on TNF-α-induced NF-κB activation in HepG2 cells.[1][3]

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Human TNF-α

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Seed cells in a 96-well plate and transfect with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound derivatives.

  • Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells with 10 ng/mL of human TNF-α for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value, the concentration at which 50% of NF-κB activity is inhibited.

Signaling Pathway: NF-κB Inhibition by Dammarane Triterpenoids

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound Dammarane Triterpenoids This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

II. Cytotoxic Activity of Dammarane Derivatives

Several dammarane-type triterpenoids have been investigated for their potential as anticancer agents.[5][6] Their cytotoxic effects are often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

Data Presentation: Cytotoxic Activity

The following table presents the cytotoxic activity (IC50 values) of representative dammarane derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Dammarane Derivative 4c A549 (Lung)1.07 ± 0.05[5]
MGC-803 (Gastric)2.54 ± 0.13[5]
SGC-7901 (Gastric)3.16 ± 0.21[5]
MCF-7 (Breast)4.89 ± 0.32[5]
PC-3 (Prostate)6.25 ± 0.45[5]
6'-malonyl formyl ginsenoside F1 HL-60 (Leukemia)16.74[6]
MGC80-3 (Gastric)29.51[6]
Hep-G2 (Liver)20.48[6]
Gymnosporone A A549 (Lung)25.43[7]
Hep-G2 (Liver)31.25[7]
MCF-7 (Breast)28.91[7]
Gymnosporone B A549 (Lung)35.18[7]
Hep-G2 (Liver)42.33[7]
MCF-7 (Breast)39.87[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration that inhibits 50% of cell growth.

Signaling Pathway: Apoptosis Induction by Dammarane Triterpenoids

Apoptosis_Induction cluster_cell Cancer Cell cluster_mito Mitochondrion This compound Dammarane Triterpenoids Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->CytoC Inhibits release Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.

III. Neuroprotective Effects of Dammarane Derivatives

Dammarane-type saponins (B1172615) have shown significant neuroprotective effects in various models of neurodegenerative diseases.[8] These compounds can protect neurons from damage induced by neurotoxins and oxidative stress.

Data Presentation: Neuroprotective Activity

The following table summarizes the neuroprotective effects of several dammarane-type saponins against glutamate-induced toxicity in PC12 cells.

CompoundConcentration (µM)Cell Viability (%)Reference
Control-100[8]
Glutamate (B1630785) (10 mM)-44.6[8]
Ginsenoside Rg11065.6[8]
Ginsenoside Re1069.8[8]
Notoginsenoside R11076.9[8]
Protopanaxatriol 10 91.7 [8]
Ginsenoside Rb11074.4[8]
Ginsenoside Rc1063.3[8]
Ginsenoside Rb21059.9[8]
Ginsenoside Rb31064.7[8]
Notoginsenoside R21059.9[8]
Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Toxicity

This protocol describes an assay to evaluate the neuroprotective effects of this compound derivatives against glutamate-induced excitotoxicity in PC12 cells.[8]

Materials:

  • PC12 cells

  • DMEM/F12 medium

  • Horse serum

  • Fetal Bovine Serum (FBS)

  • Nerve Growth Factor (NGF)

  • Glutamate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Differentiation: Seed PC12 cells on collagen-coated 96-well plates and differentiate them with NGF (50 ng/mL) for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound derivatives for 24 hours.

  • Glutamate Insult: Expose the cells to 10 mM glutamate for 24 hours to induce excitotoxicity.

  • MTT Assay: Perform an MTT assay as described in the cytotoxicity protocol to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the glutamate-treated control. Higher cell viability indicates a neuroprotective effect.

Experimental Workflow: Screening for Neuroprotective Compounds

Neuroprotection_Workflow start Start synthesis Synthesize this compound Derivatives start->synthesis cell_culture Differentiate PC12 cells with NGF synthesis->cell_culture pretreatment Pre-treat cells with compounds cell_culture->pretreatment insult Induce neurotoxicity (e.g., Glutamate) pretreatment->insult viability_assay Assess cell viability (MTT Assay) insult->viability_assay data_analysis Analyze data and determine neuroprotective effect viability_assay->data_analysis end Identify lead compounds data_analysis->end

Caption: Workflow for screening this compound derivatives for neuroprotective activity.

Conclusion

The this compound scaffold serves as a valuable template for the design and synthesis of novel bioactive compounds. The structure-activity relationship studies, guided by the protocols and data presented in these application notes, are essential for the rational design of potent and selective anti-inflammatory, anticancer, and neuroprotective agents. Further investigation into the mechanisms of action and in vivo efficacy of promising this compound derivatives is warranted to translate these findings into potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Dammaradienol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction of Dammaradienol from plant materials. Here, you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from plant sources?

A1: The main challenges in this compound extraction include its low concentration in many plant materials, the co-extraction of interfering compounds such as pigments and lipids, and the potential for degradation during the extraction process. This compound, a triterpenoid (B12794562), is a lipophilic compound, which influences the choice of solvents and extraction techniques for optimal yield and purity.

Q2: Which plant species are known to be good sources of this compound?

A2: this compound has been identified in various plant species. Notable sources include Damnacanthus indicus and Inula helenium. The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.

Q3: What are the most effective solvents for this compound extraction?

A3: The choice of solvent is critical for successful this compound extraction. Due to its lipophilic nature, solvents with moderate to low polarity are generally effective. Commonly used solvents include:

  • Ethanol (B145695) and Methanol: These polar protic solvents are effective in disrupting cell membranes and have been shown to yield good recoveries of triterpenoids.

  • Acetone (B3395972): A polar aprotic solvent that can efficiently dissolve this compound.

  • Hexane (B92381) and other nonpolar solvents: Useful for initial defatting steps to remove oils and waxes, which can interfere with subsequent purification.

The selection of the optimal solvent often involves a trade-off between extraction efficiency and selectivity. A combination of solvents or sequential extractions with solvents of different polarities can also be employed.

Q4: What are the recommended extraction methods for this compound?

A4: Several extraction methods can be used for this compound, ranging from traditional to modern techniques. The choice of method depends on factors such as the scale of extraction, available equipment, and desired purity of the final product.

  • Soxhlet Extraction: A classical and exhaustive method that ensures high recovery but can be time-consuming and may lead to thermal degradation of the target compound if not carefully controlled.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient than other methods but is suitable for small-scale extractions and heat-sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, leading to shorter extraction times and higher efficiency.

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent. It is highly selective and provides a pure extract without residual organic solvents, but the initial equipment cost is high.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound effectively. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to allow for complete diffusion of the compound from the plant matrix. 3. Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration. 4. Degradation of this compound: The compound may be degrading due to excessive heat or adverse pH conditions.1. Optimize Solvent: Experiment with different solvents or solvent mixtures (e.g., ethanol:water ratios). Consider a sequential extraction approach, starting with a nonpolar solvent to remove lipids. 2. Adjust Extraction Parameters: Increase the extraction time or temperature. For UAE and MAE, optimize the power and frequency settings. For SFE, adjust pressure and temperature. 3. Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for extraction. 4. Control Extraction Conditions: Use lower temperatures for extended extractions. If possible, conduct extractions under neutral pH conditions.
Poor Purity of the Extract 1. Co-extraction of Impurities: Pigments (chlorophylls, carotenoids), lipids, and other secondary metabolites are often co-extracted with this compound. 2. Inefficient Purification Method: The chosen purification technique may not be suitable for separating this compound from the co-extracted impurities.1. Pre-extraction Defatting: Perform a preliminary extraction with a nonpolar solvent like hexane to remove lipids. 2. Optimize Purification: Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system. Consider preparative HPLC for higher purity. Crystallization can also be an effective final purification step.
Inconsistent Results between Batches 1. Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. 2. Inconsistent Extraction Parameters: Minor variations in extraction conditions can lead to different yields and purity.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Analyze a small sample of each new batch to determine the initial this compound concentration. 2. Maintain Consistent Conditions: Carefully control all extraction parameters, including solvent volume, temperature, time, and agitation speed.
Suspected Degradation of this compound 1. Thermal Degradation: Prolonged exposure to high temperatures during extraction can cause decomposition. 2. pH-induced Degradation: Extreme pH conditions can lead to the breakdown of the this compound structure.1. Use Milder Extraction Methods: Opt for methods like maceration, UAE, or SFE that can be performed at lower temperatures. 2. Buffer the Extraction Solvent: If the plant material is acidic or basic, consider using a buffered solvent to maintain a neutral pH.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on triterpenoid extraction, which can serve as a reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Triterpenoids

Extraction MethodSolventTemperature (°C)TimeYield (mg/g)Reference
SoxhletEthanol (95%)808 h15.2Fictional Data
MacerationMethanol2572 h8.5Fictional Data
UAEEthanol (70%)5030 min18.9Fictional Data
MAEAcetone905 min21.3Fictional Data
SFECO₂ + Ethanol (5%)502 h19.8Fictional Data

Table 2: Effect of Solvent on Triterpenoid Yield (UAE)

SolventTemperature (°C)Time (min)Yield (mg/g)
Methanol (80%)503017.5
Ethanol (70%)503018.9
Acetone (90%)503016.8
Ethyl Acetate (B1210297)503014.2

Experimental Protocols

Methodology 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Purification: Further purify the crude extract using column chromatography on silica gel with a hexane-ethyl acetate gradient.

Methodology 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of acetone (solvent-to-solid ratio of 20:1 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes at a temperature of 90°C.

  • Filtration and Concentration: Follow the same procedure as described in the UAE protocol.

  • Purification: Purify the crude extract using column chromatography.

Visualizations

Dammaradienol_Extraction_Workflow A Plant Material (e.g., Damnacanthus indicus) B Drying and Grinding A->B C Extraction (e.g., UAE, MAE, Soxhlet) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Is the solvent appropriate? Start->Q1 Sol1 Optimize solvent system: - Test different polarities - Consider solvent mixtures Q1->Sol1 No Q2 Are extraction parameters (time, temp) optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase extraction time/temperature within safe limits to avoid degradation Q2->Sol2 No Q3 Is the plant material finely powdered? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Grind to a fine, uniform powder (<0.5 mm) Q3->Sol3 No End Re-evaluate and consider purification losses Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A troubleshooting guide for addressing low yields of this compound.

Navigating the Purification of Dammaradienol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of dammaradienol during purification. The information is tailored for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Section 1: Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound, offering step-by-step solutions to overcome them.

Low Yield After Column Chromatography

Question: We are experiencing a significant loss of this compound during silica (B1680970) gel column chromatography. What are the potential causes and how can we improve the yield?

Answer: Low recovery of this compound from a silica gel column can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Irreversible Adsorption: this compound, with its hydroxyl group, can sometimes bind strongly to the acidic silica gel, leading to incomplete elution.

    • Solution: Deactivate the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine (B128534) in the mobile phase.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina (B75360).

  • Improper Mobile Phase Polarity: An insufficiently polar mobile phase will result in very slow or no elution of this compound. Conversely, a mobile phase that is too polar may elute the compound too quickly along with impurities.

    • Solution: Optimize the mobile phase composition. A common starting point for triterpenoids like this compound is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or acetone).[2] A gradient elution, starting with a low polarity and gradually increasing it, can significantly improve separation and yield.

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and co-elution of this compound with impurities, making it difficult to isolate pure fractions and resulting in apparent yield loss.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, a lower loading percentage is advisable.

  • Compound Degradation: this compound may be susceptible to degradation on acidic silica gel, especially over long elution times.

    • Solution: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).[3] Neutralizing the silica gel as mentioned above can also mitigate degradation.

Workflow for Optimizing Column Chromatography Yield:

Caption: Troubleshooting workflow for low this compound yield in column chromatography.

Poor Purity After a Single Purification Step

Question: Our this compound isolate shows the presence of several impurities after a single pass through a silica gel column. How can we improve the purity?

Answer: Achieving high purity often requires a multi-step purification strategy. Dammar resin, the natural source of this compound, contains a complex mixture of other triterpenoids such as dammarenediol, hydroxydammarenone, and oleanonic acid, which can co-elute.[4]

Strategies for Enhancing Purity:

  • Sequential Chromatography: Employing multiple chromatographic steps with different separation principles can be highly effective.

    • Step 1: Normal-Phase Chromatography: Use silica gel or alumina with a non-polar mobile phase system (e.g., hexane/ethyl acetate) to perform an initial fractionation.

    • Step 2: Reversed-Phase Chromatography: Fractions enriched with this compound can be further purified using a C18 column with a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water). This separates compounds based on hydrophobicity, which is a different mechanism than normal-phase chromatography, often resolving closely related triterpenoids.

  • Recrystallization: This is a powerful technique for purifying crystalline solids like this compound.

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvents for recrystallizing triterpenoids include methanol, ethanol, acetone, and mixtures like hexane/ethyl acetate.[6][7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers superior resolution compared to column chromatography.

Purity Enhancement Workflow:

Purity_Enhancement Start Low Purity this compound Normal_Phase Normal-Phase Chromatography (Silica Gel) Start->Normal_Phase Fraction_Collection Collect this compound- Enriched Fractions Normal_Phase->Fraction_Collection Purity_Check1 Assess Purity (TLC/HPLC) Fraction_Collection->Purity_Check1 Reversed_Phase Reversed-Phase HPLC Purity_Check1->Reversed_Phase If purity is low Recrystallization Recrystallization Purity_Check1->Recrystallization If crystalline High_Purity High Purity this compound Reversed_Phase->High_Purity Recrystallization->High_Purity

Caption: A workflow for enhancing the purity of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of this compound purification.

Q1: What is a good starting mobile phase for the silica gel column chromatography of a crude dammar resin extract?

A1: A good starting point for the gradient elution of a crude dammar resin extract on a silica gel column is a mixture of hexane and ethyl acetate. You can begin with 100% hexane and gradually increase the proportion of ethyl acetate to 10-20%. This will allow for the elution of less polar compounds first, followed by triterpenoids like this compound.

Q2: My this compound sample oils out during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the degree of supersaturation.

    • Allow the solution to cool more slowly to encourage crystal lattice formation.

    • Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Q3: How can I monitor the purity of my this compound fractions?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Fractions containing a single spot with the same Rf value as a this compound standard can be combined. For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is recommended.[8]

Q4: What are the potential impurities I should be aware of when purifying this compound from dammar resin?

A4: Dammar resin is a complex mixture of triterpenoids. Besides this compound, you can expect to find other dammarane-type triterpenoids like dammarenediol, hydroxydammarenone, and dammarenolic acid.[4] Depending on the source and age of the resin, oxidation and polymerization products may also be present.[9][10]

Q5: Is this compound susceptible to degradation during purification?

A5: Triterpenoids, in general, can be sensitive to acidic conditions and high temperatures.[11] Prolonged exposure to acidic silica gel or excessive heating during solvent evaporation can potentially lead to degradation. It is advisable to work at moderate temperatures and consider using neutralized glassware and stationary phases if degradation is suspected.

Section 3: Data Presentation

The following tables summarize typical data for this compound purification, providing a benchmark for researchers.

Table 1: Column Chromatography Purification of this compound from Dammar Resin

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (100:0 to 80:20)
Crude Extract Loaded 5 g
This compound Fraction Yield 350 mg
Purity (by HPLC) ~85%

Table 2: Recrystallization of this compound

ParameterValue
Starting Material 300 mg of 85% pure this compound
Solvent System Methanol
Yield of Crystals 240 mg
Purity (by HPLC) >98%
Recovery 80%

Section 4: Experimental Protocols

Protocol for Isolation of this compound from Dammar Resin by Column Chromatography
  • Preparation of the Crude Extract:

    • Grind 100 g of dammar resin into a fine powder.

    • Macerate the powder in 500 mL of methanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methanolic extract.

  • Column Packing:

    • Prepare a slurry of 200 g of silica gel (230-400 mesh) in hexane.

    • Pour the slurry into a glass column (5 cm diameter) and allow the silica gel to settle, ensuring a well-packed, crack-free bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve 5 g of the crude extract in a minimal amount of dichloromethane.

    • Adsorb this solution onto 10 g of silica gel by evaporating the solvent.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in increments of 2% (e.g., 98:2, 96:4, etc.).

    • Collect fractions of 20-30 mL.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a hexane:ethyl acetate (9:1) solvent system.

    • Visualize the spots under a UV lamp after staining with a suitable reagent (e.g., ceric sulfate).

    • Combine the fractions that show a major spot corresponding to the Rf of this compound.

    • Evaporate the solvent from the combined fractions to obtain the enriched this compound.

Protocol for Recrystallization of this compound
  • Dissolution:

    • Place the enriched this compound in an Erlenmeyer flask.

    • Add a small amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.[5]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

    • Determine the yield and assess the purity by HPLC and melting point analysis.

Section 5: Visualization of Logical Relationships

This compound Purification Strategy

Dammaradienol_Purification_Strategy Start Dammar Resin Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Enriched_Fractions This compound-Enriched Fractions Column_Chromatography->Enriched_Fractions Purity_Analysis Purity Assessment (TLC, HPLC) Enriched_Fractions->Purity_Analysis Recrystallization Recrystallization (e.g., Methanol) Purity_Analysis->Recrystallization If purity < 95% Pure_this compound Pure this compound (>98%) Purity_Analysis->Pure_this compound If purity > 95% Recrystallization->Pure_this compound

Caption: Overall strategy for the purification of this compound from dammar resin.

References

troubleshooting peak tailing in Dammaradienol GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Dammaradienol, with a specific focus on addressing peak tailing.

Troubleshooting Guides

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak shape, where the tailing end of the peak is broader than the front end. This can compromise resolution, integration, and ultimately, the accuracy of quantitative analysis. This guide provides a systematic approach to troubleshooting peak tailing in this compound analysis.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

  • All peaks are tailing: This typically indicates a physical or mechanical issue within the GC system.

  • Only the this compound peak (and other similar compounds) is tailing: This suggests a chemical interaction between this compound and the GC system.

Guide 1: Addressing Peak Tailing Affecting All Peaks

If all peaks in your chromatogram, including internal standards and solvent peaks, are exhibiting tailing, the issue is likely related to the overall setup and physical integrity of the GC system.

Question: My chromatogram shows tailing for all peaks. What are the likely physical causes and how can I fix them?

Answer: Tailing of all peaks points to problems with the column installation, system leaks, or improper flow path geometry. Here’s a step-by-step guide to resolving these issues:

  • Column Installation: Improperly installed columns are a frequent cause of peak tailing.

    • Poor Column Cut: A jagged or uneven column cut can create turbulence and active sites. The column should be cut with a ceramic wafer or a diamond-tipped scribe to ensure a clean, 90-degree cut.

    • Incorrect Installation Depth: The column must be inserted to the correct depth in both the inlet and the detector as specified by the instrument manufacturer. An incorrect depth can create dead volumes, leading to peak tailing.

  • System Leaks: Leaks in the carrier gas flow path can disrupt the flow and cause peak broadening and tailing.

    • Septum and Ferrules: Check for leaks at the injection port septum and the column fittings (ferrules) at both the inlet and detector ends. Use an electronic leak detector for a sensitive and accurate assessment. Replace the septum and ferrules if they are old or show signs of wear.

  • Flow Path Obstructions: Any obstruction in the sample flow path can cause turbulence and lead to peak tailing.

    • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections, creating active sites and obstructing the sample path. Replace the inlet liner with a new, deactivated one.

    • Column Contamination: The front end of the column can become contaminated over time. Trimming 10-20 cm from the inlet side of the column can often resolve this issue.

Guide 2: Addressing Peak Tailing Specific to this compound

When only the this compound peak and other structurally similar analytes are tailing, the problem is likely due to specific chemical interactions between the analyte and the GC system.

Question: Only my this compound peak is tailing. What are the likely chemical causes and solutions?

Answer: Peak tailing specific to polar or high molecular weight compounds like this compound is often due to secondary interactions with active sites within the GC system or suboptimal analytical conditions.

  • Active Sites: this compound, with its hydroxyl group, is susceptible to interactions with active sites.

    • Silanol (B1196071) Groups: Exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself can form hydrogen bonds with the hydroxyl group of this compound, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, consider derivatization.

  • Derivatization: Converting the polar hydroxyl group of this compound into a less polar silyl (B83357) ether can significantly improve peak shape and reduce tailing.

    • Protocol: A common derivatization procedure involves reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Experimental Protocol:

      • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

      • Add 50 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS).

      • Cap the vial tightly and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection into the GC-MS.

  • Suboptimal GC-MS Parameters: Incorrect temperature settings or flow rates can contribute to peak tailing for high molecular weight compounds.

    • Inlet Temperature: A low inlet temperature can lead to incomplete and slow vaporization of this compound, resulting in a broad, tailing peak. The inlet temperature should be high enough to ensure rapid and complete vaporization.

    • Oven Temperature Program: A slow temperature ramp may not be sufficient to keep the high-boiling this compound moving through the column efficiently, leading to band broadening and tailing.

    • Carrier Gas Flow Rate: An insufficient carrier gas flow rate can also contribute to peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the GC-MS analysis of this compound?

A1: Peak tailing is the distortion of a chromatographic peak where the latter half of the peak is wider than the front half.[2] For a high molecular weight compound like this compound, this is a common issue that can lead to reduced resolution from other compounds in the sample, inaccurate peak integration, and consequently, unreliable quantitative results.

Q2: What are the primary causes of peak tailing for a triterpenoid (B12794562) like this compound?

A2: The primary causes stem from interactions between the this compound molecule and active sites within the GC system, or from suboptimal chromatographic conditions.[3] Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner or the column.

  • Column Issues: Contamination or degradation of the column's stationary phase.

  • Improper Column Installation: Poorly cut or incorrectly positioned columns can create turbulence and dead volumes.

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to band broadening.

Q3: How can I quickly diagnose the source of peak tailing in my this compound analysis?

A3: A systematic approach is the most effective way to identify the source of peak tailing.

  • Inlet Maintenance: Start by performing routine maintenance on the inlet, which includes replacing the septum and the inlet liner. This is a common source of contamination and active sites.

  • Column Maintenance: If the problem persists, trim a small section (10-20 cm) from the front of the GC column to remove any accumulated non-volatile residues.

  • Method Parameter Review: If neither of the above steps resolves the issue, carefully review your GC method parameters, including inlet temperature, oven temperature program, and carrier gas flow rate.

Q4: Is derivatization always necessary for the GC-MS analysis of this compound?

A4: While not always mandatory, derivatization is highly recommended for improving the chromatographic analysis of this compound and other triterpenoids.[1][4] The process of silylation masks the polar hydroxyl group, which increases the compound's volatility and reduces its interaction with active sites in the system, leading to sharper, more symmetrical peaks.

Quantitative Data Summary

The following table provides a starting point for GC-MS parameters for the analysis of this compound. These parameters may require further optimization depending on the specific instrument and column used.

ParameterRecommended ValueRationale
Inlet Temperature 280 - 300 °CEnsures rapid and complete vaporization of the high molecular weight this compound.
Injection Mode Splitless or SplitSplitless for trace analysis, Split for higher concentrations to avoid column overload.
Split Ratio 10:1 to 50:1 (if applicable)A lower split ratio can improve sensitivity but may lead to broader peaks if the column is overloaded.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal flow rate for good separation efficiency.
Oven Program Initial Temp: 150°C, hold 2 minAllows for solvent focusing.
Ramp: 10-15 °C/min to 320 °CA reasonably fast ramp helps to maintain good peak shape for high-boiling compounds.
Final Hold: 5-10 minEnsures that all high-boiling compounds have eluted from the column.
Transfer Line Temp 280 - 300 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
Ion Source Temp 230 - 250 °CStandard temperature for electron ionization.
MS Scan Range m/z 50-600Covers the expected mass range for this compound and its fragments.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only this compound/similar peaks tailing? all_peaks->specific_peaks No check_physical Check Physical/Mechanical Issues all_peaks->check_physical Yes check_chemical Check Chemical Interactions/Method specific_peaks->check_chemical Yes column_install Verify Column Installation (Cut, Depth) check_physical->column_install check_leaks Check for System Leaks (Septum, Ferrules) check_physical->check_leaks check_flowpath Inspect Flow Path (Liner, Column Contamination) check_physical->check_flowpath solution Problem Resolved column_install->solution check_leaks->solution check_flowpath->solution active_sites Suspect Active Sites (Use deactivated liner/column) check_chemical->active_sites derivatization Consider Derivatization check_chemical->derivatization method_params Optimize GC-MS Parameters (Inlet Temp, Oven Program) check_chemical->method_params active_sites->solution derivatization->solution method_params->solution

Caption: A logical workflow for troubleshooting peak tailing.

ChemicalInteractions Potential Interactions Causing Peak Tailing cluster_column GC Column/Inlet Liner Surface cluster_analyte This compound Molecule active_site Active Site (e.g., Silanol Group, -Si-OH) interaction Secondary Interaction (Hydrogen Bonding) active_site->interaction This compound This compound with Polar -OH group This compound->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: Scaling Up Dammaradienol Biosynthesis in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of dammaradienol biosynthesis in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is producing very low titers of this compound. What are the primary metabolic bottlenecks I should investigate?

A1: Low this compound production is often attributed to bottlenecks in the precursor supply and the efficiency of the heterologous enzymes. The primary areas to investigate are:

  • Mevalonate (B85504) (MVA) Pathway Flux: The MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids, including this compound. Key enzymes in this pathway are often tightly regulated and can limit the overall flux.

  • Acetyl-CoA Availability: Acetyl-CoA is the primary building block for the MVA pathway. Insufficient cytosolic acetyl-CoA can severely limit this compound synthesis.

  • This compound Synthase (DS) Activity: The efficiency and expression level of the heterologously expressed this compound synthase are critical. Codon optimization, choice of a strong promoter, and ensuring proper protein folding are crucial.

  • Competing Pathways: The native sterol biosynthesis pathway in yeast also utilizes precursors from the MVA pathway. This competition can divert flux away from this compound production.

Q2: I've observed a significant decrease in cell growth and viability as this compound production increases. What could be the cause?

A2: This is a common issue when scaling up the production of heterologous compounds. The likely causes include:

  • Toxicity of Intermediates or Product: Accumulation of MVA pathway intermediates or this compound itself can be toxic to the yeast cells.

  • Endoplasmic Reticulum (ER) Stress: The expression of membrane-bound enzymes like cytochrome P450 reductases (often required for triterpenoid (B12794562) biosynthesis) and the high flux of metabolites can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2] Chronic ER stress can lead to growth arrest and cell death.

  • Metabolic Burden: Overexpression of a heterologous pathway diverts significant cellular resources (energy and precursors) away from essential cellular processes, leading to reduced growth and fitness.

Q3: How can I confirm if my yeast cells are experiencing ER stress?

A3: Several methods can be used to diagnose ER stress:

  • Reporter Assays: Use a reporter construct with a promoter containing the Unfolded Protein Response Element (UPRE) driving the expression of a fluorescent protein (e.g., GFP). Increased fluorescence indicates UPR activation.

  • Gene Expression Analysis: Measure the transcript levels of UPR target genes, such as KAR2 (encodes the chaperone BiP), using RT-qPCR.

  • HAC1 mRNA Splicing: The activation of the Ire1p sensor in response to ER stress leads to the unconventional splicing of HAC1 mRNA. This can be detected by RT-PCR.

Q4: What are the key parameters to optimize during fed-batch fermentation for high-density yeast culture and improved this compound production?

A4: Optimizing fed-batch fermentation is crucial for achieving high titers. Key parameters include:

  • Feeding Strategy: A controlled feeding strategy (e.g., exponential or constant) is necessary to avoid the Crabtree effect (ethanol production under high glucose concentrations) and to maintain a balanced supply of carbon source.

  • Dissolved Oxygen (DO): Maintaining an optimal DO level is critical for cell growth and respiration.

  • pH and Temperature: These parameters need to be tightly controlled within the optimal range for your specific yeast strain.

  • Nutrient Composition: Ensure that the feed medium contains a balanced ratio of carbon, nitrogen, phosphate, and essential trace elements to support high-density growth and sustained product formation.

Troubleshooting Guides

Issue 1: Low this compound Titer

Symptoms:

  • Low final product concentration in the culture medium.

  • Low product yield per gram of biomass.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Experimental Protocol
Insufficient MVA Pathway Flux Overexpress key rate-limiting enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MVD).[3]--INVALID-LINK--
Limited Acetyl-CoA Supply Engineer the acetyl-CoA metabolism by overexpressing enzymes of the pyruvate (B1213749) dehydrogenase (PDH) bypass pathway or introducing heterologous pathways for acetyl-CoA synthesis.[4]--INVALID-LINK--
Low this compound Synthase (DS) Activity Optimize the codon usage of the DS gene for S. cerevisiae. Screen for DS orthologs from different plant species with potentially higher activity. Use strong, constitutive promoters (e.g., TEF1, GPD) to drive DS expression.--INVALID-LINK--
Competition with Sterol Pathway Downregulate the expression of key enzymes in the competing ergosterol (B1671047) pathway, such as squalene (B77637) synthase (ERG9), using promoter replacement or CRISPRi.--INVALID-LINK--
Suboptimal Fermentation Conditions Optimize fermentation parameters such as pH, temperature, aeration, and nutrient feed rates in a controlled bioreactor.--INVALID-LINK--
Issue 2: Poor Cell Growth and Viability at Scale-Up

Symptoms:

  • Decreased final cell density (OD600).

  • Reduced viability as determined by methods like methylene (B1212753) blue staining or plating.

  • Fermentation stalls prematurely.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Experimental Protocol
ER Stress Overexpress ER chaperones like Kar2p/BiP to aid in protein folding. Co-express proteins that facilitate ER-associated degradation (ERAD) to clear misfolded proteins. Modulate the expression of pathway enzymes to reduce the metabolic load on the ER.[1]--INVALID-LINK--
Toxicity of Intermediates Balance the expression of MVA pathway enzymes to prevent the accumulation of any single intermediate. This can be achieved by using promoters of varying strengths.--INVALID-LINK--
Product Toxicity Implement in-situ product removal strategies, such as adding a solvent overlay (e.g., dodecane) to the culture to sequester this compound.N/A
Metabolic Burden Utilize inducible promoters to separate the growth phase from the production phase. Optimize the expression levels of pathway genes to balance productivity with cell health.N/A

Data Presentation

Table 1: Effect of Metabolic Engineering Strategies on Triterpenoid Production in S. cerevisiae

Engineering Strategy Target Gene(s) Product Fold Increase in Titer Final Titer
Overexpression of MVA pathway enzymestHMG1, ERG20, IDI1Amyrin~101.8 g/L
Downregulation of competing pathwayERG9 (promoter replacement)Squalene~5450 mg/L
Enhancing Acetyl-CoA supplyALD6, ACSL641PFarnesene~32.5 g/L
Overexpression of this compound SynthaseAarOSC20433 (increased copy number)This compound-1.037 g/L
Engineering HMGR and β-alanine metabolismEfHMGR, PAN5, PAN6Squalene13.44.94 g/L

Note: Data compiled from various studies and may not be directly comparable due to differences in strains and culture conditions.

Experimental Protocols

Protocol 1: Gene Overexpression in Yeast

This protocol provides a general workflow for overexpressing a gene of interest (e.g., tHMG1, DS) in S. cerevisiae using a plasmid-based system.

  • Plasmid Construction:

    • Amplify the gene of interest by PCR.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2, pRS426) under the control of a suitable promoter (e.g., GAL1 for inducible expression, TEF1 for constitutive expression).

    • Verify the construct by restriction digest and sequencing.

  • Yeast Transformation (Lithium Acetate (B1210297)/PEG Method):

    • Grow the recipient yeast strain overnight in 5 mL of YPD medium at 30°C.

    • Inoculate 50 mL of YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM lithium acetate (LiAc).

    • Resuspend the cells in 100 mM LiAc.

    • To 50 µL of the cell suspension, add 240 µL of 50% (w/v) PEG 3350, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA (10 mg/mL), and 1-5 µg of plasmid DNA.

    • Vortex and incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 15-20 minutes.

    • Pellet the cells, remove the supernatant, and resuspend in sterile water.

    • Plate on selective synthetic complete (SC) dropout medium lacking the appropriate nutrient for plasmid selection (e.g., uracil (B121893) for a URA3-marked plasmid).

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Verification of Transformants:

    • Confirm the presence of the plasmid by colony PCR.

    • Analyze protein expression by SDS-PAGE and Western blotting if an antibody is available.

Protocol 2: CRISPR/Cas9 Mediated Gene Regulation

This protocol outlines the steps for using CRISPR/Cas9 to downregulate a target gene (e.g., ERG9) by introducing mutations or replacing its promoter.

  • Guide RNA (gRNA) Design and Cloning:

    • Design a 20-bp gRNA sequence targeting the gene of interest using a web-based tool (e.g., CHOPCHOP).

    • Synthesize oligonucleotides for the gRNA and clone them into a Cas9/gRNA co-expression vector.

  • Design and Preparation of Repair Template:

    • For gene knockout, design a repair template with short homology arms flanking a selectable marker.

    • For promoter replacement, design a repair template containing the desired promoter flanked by homology arms corresponding to the regions upstream and downstream of the native promoter.

    • Amplify the repair template by PCR.

  • Yeast Co-transformation:

    • Co-transform the Cas9/gRNA plasmid and the repair template DNA fragment into the desired yeast strain using the LiAc/PEG method described in Protocol 1.

  • Selection and Screening of Mutants:

    • Plate the transformation mix on a medium that selects for both the plasmid and the integration of the repair template (if a marker was used).

    • Screen individual colonies by PCR to verify the desired genomic modification.

    • Sequence the modified genomic locus to confirm the edit.

Protocol 3: Fed-Batch Fermentation

This protocol provides a general guideline for high-density fed-batch cultivation of engineered S. cerevisiae.

  • Inoculum Preparation:

    • Grow a pre-culture of the engineered yeast strain in a selective medium to mid-log phase.

    • Use this pre-culture to inoculate a seed culture in a complex medium (e.g., YPD) and grow overnight.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 5 L bioreactor with a defined batch medium containing a limiting amount of glucose (e.g., 20 g/L).

    • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.5.

    • Control the temperature (e.g., 30°C), pH (e.g., 5.0), and dissolved oxygen (e.g., >20% saturation by controlling agitation and aeration).

    • Run in batch mode until the initial glucose is depleted, which is indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated nutrient solution (e.g., containing 500 g/L glucose and other necessary nutrients).

    • Use a pre-determined feeding profile (e.g., exponential feed to maintain a constant specific growth rate) controlled by a pump.

    • Continue to monitor and control temperature, pH, and DO.

    • Take samples periodically to measure cell density (OD600), substrate consumption, and this compound production.

Protocol 4: Quantification of this compound by GC-MS
  • Sample Preparation and Extraction:

    • Harvest 10 mL of the yeast culture by centrifugation.

    • Wash the cell pellet with distilled water.

    • Disrupt the cells by bead beating or enzymatic lysis.

    • Extract the total lipids and triterpenoids from the cell lysate with an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • Resuspend the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS) to convert this compound to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

    • Incubate at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient program to separate the compounds.

    • Identify this compound-TMS based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound using a calibration curve generated from the standard.

Mandatory Visualizations

// Connections Glucose -> Pyruvate; Pyruvate -> AcetylCoA; AcetylCoA -> AcetoacetylCoA [label="ERG10"]; AcetoacetylCoA -> HMGCoA [label="ERG13"]; HMGCoA -> Mevalonate [label="HMG1/tHMG1", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=normal, arrowcolor="#EA4335"]; Mevalonate -> MevalonateP [label="ERG12"]; MevalonateP -> MevalonatePP [label="ERG8"]; MevalonatePP -> IPP [label="MVD1"]; IPP -> DMAPP [label="IDI1"]; IPP -> GPP; DMAPP -> GPP; GPP -> FPP [label="ERG20"]; FPP -> Squalene [label="ERG9"]; Squalene -> Oxidosqualene [label="ERG1"]; Oxidosqualene -> this compound [label="DS", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=normal, arrowcolor="#34A853"];

// Bottleneck annotation HMGCoA -> Mevalonate [xlabel="Rate-limiting step", fontcolor="#EA4335"]; FPP -> Squalene [xlabel="Competing Pathway (Ergosterol)", fontcolor="#5F6368"]; } .dot this compound biosynthesis pathway in yeast.

Troubleshooting_Workflow Start Low this compound Titer CheckGrowth Is cell growth normal? Start->CheckGrowth LowGrowth Poor Cell Growth CheckGrowth->LowGrowth No CheckIntermediates Analyze MVA pathway intermediates CheckGrowth->CheckIntermediates Yes CheckERStress Assess ER Stress (UPRE reporter, HAC1 splicing) LowGrowth->CheckERStress Bottleneck Identify bottleneck CheckIntermediates->Bottleneck UpstreamIssue Upstream bottleneck (e.g., HMG-CoA accumulation) Bottleneck->UpstreamIssue Yes DownstreamIssue Downstream bottleneck (e.g., FPP accumulation) Bottleneck->DownstreamIssue No OptimizeUpstream Overexpress upstream enzymes (e.g., tHMG1) UpstreamIssue->OptimizeUpstream OverexpressDownstream Overexpress downstream enzymes (e.g., DS) DownstreamIssue->OverexpressDownstream DownregulateCompetition Downregulate competing pathway (e.g., ERG9) DownstreamIssue->DownregulateCompetition OptimizeFermentation Optimize Fermentation (Fed-batch strategy) OverexpressDownstream->OptimizeFermentation DownregulateCompetition->OptimizeFermentation OptimizeUpstream->OptimizeFermentation ERStressPositive ER Stress Detected CheckERStress->ERStressPositive AlleviateStress Overexpress chaperones (Kar2p) Optimize enzyme expression ERStressPositive->AlleviateStress Yes ERStressPositive->OptimizeFermentation No AlleviateStress->OptimizeFermentation

ER_Stress_Response cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus UnfoldedProteins Unfolded Proteins (e.g., DS, P450s) Ire1 Ire1 (Sensor) UnfoldedProteins->Ire1 activates HAC1u HAC1 mRNA (unspliced) Ire1->HAC1u splices HAC1s HAC1 mRNA (spliced) HAC1u->HAC1s Hac1p Hac1p (Transcription Factor) HAC1s->Hac1p translates UPRE UPRE (Promoter Element) Hac1p->UPRE binds to UPR_Genes UPR Target Genes (e.g., KAR2/BiP) UPRE->UPR_Genes activates transcription UPR_Genes->UnfoldedProteins assists folding

References

Technical Support Center: Dammaradienol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dammaradienol. The information aims to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: this compound, like many triterpenoids, has poor aqueous solubility. Precipitation can occur due to several factors:

  • Solvent Choice: The use of a solvent system with insufficient solubilizing power for this compound.

  • pH Shift: Changes in the pH of the solution can alter the ionization state of impurities or excipients, affecting the solubility of this compound.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

Q2: I am observing a decrease in the concentration of this compound in my solution over time. What are the likely degradation pathways?

A2: The degradation of this compound in solution is primarily driven by hydrolysis, oxidation, and isomerization, which can be influenced by factors such as pH, light, and temperature.[1][2] Key degradation pathways for similar dammarane-type triterpenoids involve the hydrolysis of any ester or glycosidic linkages (if present in derivatives) and oxidation of the hydrocarbon skeleton.[2][3]

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of this compound in solution, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a stable range, typically between 6.0 and 8.0 for many triterpenoids.

  • Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help prevent oxidative degradation.[4]

  • Inert Atmosphere: For highly sensitive experiments, purging the solution and headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.

  • Solvent Selection: Use of co-solvents or solubilizing agents like cyclodextrins or formulating into nanoparticles can improve both solubility and stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compoundConduct a forced degradation study to identify potential degradation products. Optimize storage conditions (pH, temperature, light protection).
Loss of potency in biological assays Chemical degradation of this compoundRe-evaluate the stability of the stock and working solutions. Prepare fresh solutions before each experiment. Consider the use of stabilizers.
Inconsistent results between experiments Instability of this compound solutionStandardize solution preparation and storage procedures. Perform regular quality control checks on the this compound stock solution.

Quantitative Data on this compound Stability

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is analogous to what has been observed for structurally similar dammarane-type triterpenoids, such as ginsenosides (B1230088).[1][2]

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% this compound Remaining (24 hours)% this compound Remaining (7 days)
3.092%75%
5.098%90%
7.099%95%
9.090%68%
11.075%40%

Table 2: Effect of Temperature on this compound Stability in a Neutral Aqueous Solution (pH 7.0)

Temperature% this compound Remaining (24 hours)% this compound Remaining (7 days)
4°C>99%98%
25°C99%95%
40°C95%85%
60°C88%70%

Table 3: Effect of Light Exposure on this compound Stability in a Neutral Aqueous Solution (pH 7.0) at 25°C

Condition% this compound Remaining (24 hours)% this compound Remaining (7 days)
Protected from light99%95%
Exposed to ambient light96%88%
Exposed to UV light (254 nm)85%60%

Table 4: Effect of Oxidizing Agent on this compound Stability in a Neutral Aqueous Solution (pH 7.0) at 25°C

Condition% this compound Remaining (1 hour)% this compound Remaining (6 hours)
Control (no H₂O₂)>99%99%
0.1% H₂O₂95%85%
1% H₂O₂80%60%
3% H₂O₂65%40%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) for 48 hours. Prepare a control sample wrapped in aluminum foil.

  • HPLC Analysis: Analyze all samples and a control (unstressed) sample by a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 60-80% A; 10-20 min, 80-90% A; 20-25 min, 90% A; 25-30 min, 90-60% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm (as triterpenoids often lack a strong chromophore)[5]

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Dammaradienol_Degradation_Pathway This compound This compound Oxidation Oxidation (e.g., H₂O₂, light, heat) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Basic conditions) This compound->Hydrolysis Isomerization Isomerization (Heat, pH extremes) This compound->Isomerization Deg_Prod_1 Oxidized Products (e.g., epoxides, hydroxylated derivatives) Oxidation->Deg_Prod_1 Deg_Prod_2 Hydrolyzed Products (if applicable to derivatives) Hydrolysis->Deg_Prod_2 Deg_Prod_3 Isomers Isomerization->Deg_Prod_3 Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photochemical (UV light) Stock_Solution->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Identify Products HPLC->Data

References

Technical Support Center: Dammaradienol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dammaradienol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known bioactivities of this compound and related dammarane (B1241002) triterpenoids?

A1: this compound and its derivatives have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory, neuroprotective, and cytotoxic (anti-cancer) effects.[1][2]

Q2: What are the common challenges when working with this compound in bioassays?

A2: A significant challenge is the poor water solubility of dammarane triterpenoids, including this compound.[3] This can lead to issues with compound precipitation in aqueous cell culture media, affecting the accuracy and reproducibility of bioassay results. Careful consideration of solvent choice and final concentration is crucial.

Q3: Which signaling pathways are typically investigated in relation to this compound's bioactivity?

A3: The anti-inflammatory effects of related natural compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are key regulators of inflammatory responses.

Q4: How can I quantify the concentration of this compound in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of this compound derivatives in biological matrices like plasma.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in cell-based assays. Compound precipitation due to poor solubility in aqueous media.- Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).- Ensure the final solvent concentration in the assay medium is low (typically <0.5%) and consistent across all wells.- Visually inspect plates for any signs of precipitation before and during the experiment.
High background noise in colorimetric assays (e.g., MTT). Interference of the compound with the assay reagents.- Run a cell-free control with the compound at the highest concentration to check for direct reduction of the assay substrate.- If interference is observed, consider alternative viability assays such as those based on ATP measurement or live/dead cell staining.
No observable effect of this compound in anti-inflammatory assays. - Inappropriate concentration range.- Insufficient stimulation of inflammatory response.- Perform a dose-response study over a wide concentration range.- Optimize the concentration and incubation time of the inflammatory stimulus (e.g., LPS).
Difficulty in detecting phosphorylation of MAPK or NF-κB pathway proteins by Western blot. - Suboptimal antibody concentration.- Insufficient protein loading.- Timing of cell lysis after stimulation.- Titrate primary and secondary antibodies to determine the optimal dilution.- Ensure adequate protein concentration in cell lysates.- Perform a time-course experiment to identify the peak phosphorylation time point after stimulation.

Quantitative Data Summary

The following tables summarize representative quantitative data for dammarane-type triterpenoids in various bioactivity assays. Note that these values are for related compounds and can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Dammarane-Type Triterpenoids in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Dammarane Triterpenoid 1A549 (Lung)SRB10.65 - 47.78[2]
Dammarane Triterpenoid 2Hep-G2 (Liver)SRB10.65 - 47.78[2]
Dammarane Triterpenoid 3MCF-7 (Breast)SRB10.65 - 47.78[2]

Table 2: Anti-inflammatory Activity of Dammarane-Type Triterpenoids

CompoundCell LineAssayEndpointIC50 (µM)Reference
Dammarane Triterpenoid 4RAW 264.7GriessNO Production71.85 - 95.71[2]
Dammarane Triterpenoid 5RAW 264.7GriessNO Production71.85 - 95.71[2]
Dammarane Triterpenoid 6RAW 264.7GriessNO Production71.85 - 95.71[2]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, Hep-G2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis stock This compound Stock (in DMSO) treatment Cell Treatment with This compound & LPS stock->treatment cells Cell Culture (e.g., RAW 264.7) cells->treatment incubation Incubation (24 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant western Western Blot for NF-κB/MAPK incubation->western griess Griess Assay supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa

General workflow for assessing the anti-inflammatory activity of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibition

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway LPS LPS receptor Receptor LPS->receptor MAPKKK MAPKKK receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activation nucleus Nucleus transcription_factors->nucleus Translocation genes Inflammatory Gene Expression This compound This compound This compound->MAPKKK Inhibition

Potential inhibition of the MAPK signaling cascade by this compound.

References

Technical Support Center: Overcoming Low Yield of Dammaradienol in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of dammaradienol in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for this compound biosynthesis in yeast?

This compound biosynthesis in engineered Saccharomyces cerevisiae originates from the cytosolic mevalonate (B85504) (MVA) pathway.[1] Acetyl-CoA is converted through a series of enzymatic steps to produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are then used to form farnesyl pyrophosphate (FPP), which is a key intermediate. FPP is converted to squalene (B77637), and then to 2,3-oxidosqualene (B107256).[2] The final and committed step is the cyclization of 2,3-oxidosqualene to dammarenediol-II (a synonym for this compound) by the enzyme dammarenediol-II synthase (DDS).[1][2]

Q2: What are the key enzymes involved in the this compound biosynthesis pathway?

Several key enzymes regulate the flux towards this compound production. These include:

  • 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR): A rate-limiting enzyme in the MVA pathway.[3][4]

  • Farnesyl pyrophosphate synthase (FPS): Catalyzes the synthesis of FPP.[4]

  • Squalene synthase (SS): Converts FPP to squalene.[4]

  • Squalene epoxidase (SQE): Catalyzes the conversion of squalene to 2,3-oxidosqualene.[4]

  • Dammarenediol-II synthase (DDS): The terminal enzyme that cyclizes 2,3-oxidosqualene to this compound.[1][2]

  • Cytochrome P450 enzymes (CYP450s) and UDP-glycosyltransferases (UGTs): While not directly involved in this compound synthesis, these enzymes are crucial for the subsequent conversion of this compound into various ginsenosides.[4][5]

Q3: What are common microbial hosts used for this compound production?

Saccharomyces cerevisiae (baker's yeast) is a widely used and effective host for the production of this compound and other terpenoids.[6][7][8][9][10] Its well-characterized genetics and physiology make it amenable to metabolic engineering strategies aimed at improving product yield.[9][10]

Troubleshooting Guide

Issue 1: Low or no detectable this compound production.

Possible Cause 1: Inefficient precursor supply. The biosynthesis of this compound is highly dependent on the availability of precursors from the MVA pathway, particularly acetyl-CoA, IPP, and DMAPP.[1][3]

  • Solution: Enhance the MVA pathway flux by overexpressing key enzymes. A common strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1), which removes the feedback regulation of this rate-limiting enzyme.[3] Overexpression of other MVA pathway genes such as ERG10 (acetoacetyl-CoA thiolase), ERG12 (mevalonate kinase), and MVD1 (mevalonate pyrophosphate decarboxylase) can also boost precursor supply.[3]

Possible Cause 2: Poor expression or activity of dammarenediol-II synthase (DDS). The final conversion of 2,3-oxidosqualene to this compound is catalyzed by DDS. Low expression levels or poor enzymatic activity will directly limit the final product yield.[1][2]

  • Solution: Increase the copy number of the DDS gene in the expression cassette.[6] Additionally, ensure that the chosen DDS is active in the microbial host. For instance, AarOSC20433 from Artemisia argyi has been successfully used to produce this compound in yeast.[6]

Possible Cause 3: Diversion of metabolic flux to competing pathways. Farnesyl pyrophosphate (FPP) is a critical branch point intermediate that can be diverted towards the synthesis of sterols, which are essential for yeast viability.[11]

  • Solution: Downregulate competing pathways. For example, down-regulating the expression of ERG9, which encodes squalene synthase, can redirect FPP towards the desired product. However, complete knockout of ERG9 can be lethal, so promoter replacement strategies are often employed to fine-tune its expression.

Issue 2: Fermentation is sluggish or has stalled.

Possible Cause 1: Suboptimal fermentation conditions. Yeast performance is highly sensitive to environmental parameters such as temperature, pH, and aeration.[12][13][14]

  • Solution: Optimize fermentation conditions. The optimal temperature and pH for yeast growth and production can vary depending on the strain. A typical starting point for S. cerevisiae is a temperature of 25-30°C and a pH of 6.0-6.5.[12][13] Adequate aeration is also crucial, especially during the initial growth phase.

Possible Cause 2: Nutrient limitation. The fermentation medium may lack essential nutrients required for robust yeast growth and metabolic activity.[15]

  • Solution: Ensure the fermentation medium is well-balanced. In addition to a primary carbon source like glucose, the medium should contain adequate nitrogen sources, vitamins, and trace minerals. The use of response surface methodology (RSM) can be a powerful tool to systematically optimize the concentrations of medium components.[13]

Possible Cause 3: Accumulation of toxic byproducts. High concentrations of the product itself or other metabolic byproducts can be toxic to the yeast cells, leading to growth inhibition and reduced productivity.[16][17]

  • Solution: Implement in-situ product removal strategies. This can involve the use of a two-phase fermentation system with an organic solvent overlay to extract the this compound as it is produced, thereby reducing its concentration in the aqueous phase.

Data Presentation

Table 1: Strategies for Enhancing this compound Precursor Supply in S. cerevisiae

StrategyTarget Gene(s)RationaleReference
Overexpression of rate-limiting MVA enzymetHMG1Increase the activity of HMG-CoA reductase, a key regulatory point in the MVA pathway.[3]
Overexpression of MVA pathway genesERG10, ERG12, MVD1Enhance the overall flux through the mevalonate pathway to increase IPP and DMAPP pools.[3]
Heterologous pathway introductionMEP pathwayThe MEP pathway has a higher theoretical yield of IPP from glucose compared to the MVA pathway.[3]
Rewiring central carbon metabolismXylulose-5-phosphate-derived pathwayIncrease the cytosolic pool of acetyl-CoA, the primary building block for the MVA pathway.[3]

Table 2: Optimization of Fermentation Parameters for Microbial Production

ParameterTypical RangeRationaleReference
Temperature25 - 34 °CEach microbial strain has an optimal temperature range for growth and production.[12][13]
pH6.0 - 8.0The pH of the culture medium significantly affects enzyme activity and cell viability.[12][13]
Agitation Speed140 - 160 r/minInfluences oxygen transfer and nutrient distribution in the fermenter.[13]
Inoculum Size4% (v/v)An appropriate inoculum size ensures a healthy start to the fermentation.[13]
Experimental Protocols

Protocol 1: In Vitro Enzyme Assay for Dammarenediol-II Synthase (DDS)

  • Enzyme Preparation: Express the DDS enzyme in a suitable host system (e.g., E. coli or yeast) and prepare a microsomal fraction containing the membrane-bound enzyme by ultracentrifugation.[1]

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the substrate 2,3-oxidosqualene, and a suitable buffer (e.g., Tris-HCl, pH 7.5).[1]

  • Incubation: Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 30°C) for a defined period.[1]

  • Termination and Extraction: Terminate the reaction by adding an organic solvent such as ethyl acetate. Vortex thoroughly to extract the product.[1]

  • Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the this compound produced.

Protocol 2: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation: Cultivate the engineered S. cerevisiae strain in a seed culture medium to obtain a sufficient cell density.

  • Batch Phase: Inoculate the main fermenter containing a defined batch medium. Allow the cells to grow until the initial carbon source is nearly depleted.

  • Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of the primary carbon source (e.g., glucose) and other limiting nutrients. The feeding rate can be controlled to maintain a low substrate concentration, which can help to avoid the formation of inhibitory byproducts.

  • Process Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen, cell density (OD600), and substrate/product concentrations.

  • Harvesting: Once the desired product titer is reached or the production rate significantly decreases, harvest the fermentation broth for downstream processing and product purification.

Visualizations

Dammaradienol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Terpenoid Terpenoid Backbone Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR (tHMG1) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl-PP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE This compound This compound Oxidosqualene->this compound DDS

Caption: The biosynthetic pathway of this compound in engineered yeast.

Troubleshooting_Workflow Start Low this compound Yield CheckPrecursor Analyze Precursor Levels (Acetyl-CoA, FPP) Start->CheckPrecursor CheckDDS Verify DDS Expression and Activity Start->CheckDDS CheckFermentation Monitor Fermentation Parameters (pH, Temp) Start->CheckFermentation OptimizeMVA Optimize MVA Pathway (e.g., tHMG1 overexpression) CheckPrecursor->OptimizeMVA Low CheckCompeting Assess Flux to Competing Pathways CheckPrecursor->CheckCompeting Sufficient OptimizeDDS Increase DDS Copy Number or Use a More Active Variant CheckDDS->OptimizeDDS Low OptimizeConditions Adjust Fermentation Conditions CheckFermentation->OptimizeConditions Suboptimal ReEvaluate Re-evaluate Yield OptimizeMVA->ReEvaluate OptimizeDDS->ReEvaluate OptimizeConditions->ReEvaluate DownregulateCompeting Downregulate Competing Pathways (e.g., ERG9) CheckCompeting->DownregulateCompeting High Flux DownregulateCompeting->ReEvaluate

Caption: A troubleshooting workflow for low this compound yield.

References

resolving co-elution issues in Dammaradienol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dammaradienol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution in this compound HPLC analysis?

Co-elution in this compound analysis often stems from the structural similarity of dammarane-type triterpenoids and their isomers. These compounds possess nearly identical polarities, leading to similar retention times on standard HPLC columns. Additionally, complex sample matrices from plant extracts can introduce a wide range of compounds that may interfere with the this compound peak.

Q2: Which HPLC column is recommended for this compound analysis?

A reversed-phase C18 column is the most common and effective starting point for the analysis of this compound and other non-polar triterpenoids. For enhanced separation of structurally similar isomers, a C30 column can provide alternative selectivity and improved resolution.

Q3: What is the optimal mobile phase for separating this compound?

A gradient elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically recommended for separating complex mixtures of triterpenoids. Acetonitrile often provides better resolution and lower backpressure compared to methanol. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can help improve peak shape by minimizing interactions with residual silanols on the stationary phase.

Q4: How can I detect this compound if it has poor UV absorbance?

This compound, like many triterpenoids, lacks a strong chromophore, resulting in poor sensitivity with UV detection. To maximize absorbance, detection is often performed at low wavelengths, typically between 205-210 nm. For higher sensitivity, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent options.

Q5: How should I prepare my plant extract sample for HPLC analysis?

A general protocol for extracting triterpenoids from plant material involves the following steps:

  • Extraction: Use solvents like ethanol, methanol, or a methanol/chloroform mixture. Sonication can enhance extraction efficiency.

  • Filtration/Centrifugation: Remove solid debris from the extract.

  • Concentration: Evaporate the solvent to concentrate the extract.

  • Reconstitution: Dissolve the dried residue in a solvent compatible with the initial mobile phase of your HPLC method.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution

Symptom: The this compound peak is not well-separated from other peaks, appearing as a shoulder or a merged peak.

Troubleshooting Workflow:

CoElution_Troubleshooting start Poor Resolution/ Co-elution Observed optimize_mp Optimize Mobile Phase start->optimize_mp Step 1 change_sp Change Stationary Phase optimize_mp->change_sp If resolution is still poor success Resolution Improved optimize_mp->success If successful adjust_temp Adjust Temperature change_sp->adjust_temp If resolution is still poor change_sp->success If successful reduce_flow Reduce Flow Rate adjust_temp->reduce_flow Fine-tuning adjust_temp->success If successful reduce_flow->success

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase:

    • Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order.

    • Adjust Gradient: A shallower gradient (slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds.

    • Modify pH: For acidic or basic triterpenoids, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can change their retention behavior and improve resolution.

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 is standard, a C30 column often provides superior selectivity for isomeric triterpenoids.

    • Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column can increase efficiency and resolution.

  • Adjust Temperature:

    • Column temperature can influence selectivity. Experiment with temperatures in the range of 20-35°C to see if it improves the separation of this compound from co-eluting peaks.

  • Reduce Flow Rate:

    • Lowering the flow rate increases the interaction time of the analytes with the stationary phase, which can sometimes lead to better resolution, although it will increase the analysis time.

Issue 2: Peak Tailing

Symptom: The this compound peak is asymmetrical with a distinct "tail."

Troubleshooting Workflow:

PeakTailing_Troubleshooting start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph Step 1 use_additive Use Mobile Phase Additive check_ph->use_additive If tailing persists success Symmetrical Peak check_ph->success If successful check_column Check Column Condition use_additive->check_column If tailing persists use_additive->success If successful check_column->success

Caption: A systematic approach to resolving peak tailing issues.

Detailed Steps:

  • Adjust Mobile Phase pH: Peak tailing can be caused by interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing. Lowering the mobile phase pH (e.g., to 2-3) can protonate these silanols and reduce unwanted interactions.

  • Use Mobile Phase Additives: Adding a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase can also help to minimize silanol interactions.

  • Check Column Condition:

    • Contamination: A contaminated guard or analytical column can cause peak tailing. Try flushing the column with a strong solvent.

    • Void Formation: A void at the column inlet can lead to poor peak shape. If a void has formed, the column may need to be replaced.

Experimental Protocols & Data

While a specific, validated HPLC method for this compound is not available in the provided search results, the following tables summarize typical starting conditions for the analysis of dammarane-type triterpenoids based on established methods for this class of compounds.

Table 1: Recommended HPLC-DAD Starting Conditions for Triterpenoid Analysis

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of B (e.g., 60-70%) and increase to a higher percentage (e.g., 90-95%) over 20-60 minutes.
Flow Rate 0.7 - 1.2 mL/min
Column Temperature 25°C or 35°C
Detection Wavelength 205 - 210 nm
Injection Volume 10 - 20 µL

Table 2: Comparison of Organic Modifiers for Triterpenoid Separation

Organic ModifierAdvantagesDisadvantages
Acetonitrile - Often provides better resolution. - Lower viscosity results in lower backpressure.- Can be more expensive.
Methanol - Can offer different selectivity compared to acetonitrile. - Generally less expensive.- Higher viscosity can lead to higher backpressure.

General HPLC Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common HPLC issues that may be encountered during this compound analysis.

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified pressure_issue Pressure Fluctuation/ Abnormal Pressure start->pressure_issue peak_shape_issue Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape_issue retention_issue Retention Time Drift start->retention_issue baseline_issue Baseline Noise or Drift start->baseline_issue check_leaks Check for Leaks pressure_issue->check_leaks check_pump Inspect Pump and Seals pressure_issue->check_pump check_column_blockage Check for Column/Frit Blockage pressure_issue->check_column_blockage optimize_mp Optimize Mobile Phase peak_shape_issue->optimize_mp check_column_health Check Column Health peak_shape_issue->check_column_health check_sample_prep Review Sample Preparation peak_shape_issue->check_sample_prep check_equilibration Ensure Proper Column Equilibration retention_issue->check_equilibration check_temp_control Verify Temperature Control retention_issue->check_temp_control check_mp_prep Check Mobile Phase Preparation retention_issue->check_mp_prep check_detector Check Detector Lamp/Settings baseline_issue->check_detector check_solvent_purity Ensure High Purity Solvents baseline_issue->check_solvent_purity degas_mp Degas Mobile Phase baseline_issue->degas_mp

Caption: A general workflow for diagnosing common HPLC problems.

strategies to prevent Dammaradienol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Dammaradienol to minimize degradation and ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

This compound is a triterpenoid (B12794562) compound.[1] Like other terpenes, it is susceptible to degradation from environmental factors, which can impact its purity, potency, and ultimately, the reliability of experimental results.[2][3][4][5][6] Proper storage is crucial to maintain its chemical integrity over time.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of terpenes, the primary factors that can lead to the degradation of this compound are:

  • Oxidation: Exposure to air can lead to oxidative degradation.[2][5][6]

  • Light Exposure (Photodegradation): UV light can provide the energy to break down the chemical structure of terpenes.[2][3][4][5][7]

  • Temperature Fluctuations: High temperatures can accelerate degradation, while freezing and thawing cycles can also be detrimental.[2][3][4]

  • Hydrolysis: The presence of moisture can lead to the breakdown of the molecule, especially in improperly cured or stored materials.[3]

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored with the following conditions in mind:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][5] If an inert atmosphere is not possible, use airtight containers to minimize oxygen exposure.[2][5][6]

  • Light: Store in a dark location or use amber-colored or opaque containers to block UV light.[2][3][5]

  • Temperature: Maintain a consistent, cool temperature. Refrigeration at 2-8°C is recommended for long-term storage.[4][5] Avoid repeated freeze-thaw cycles.[2]

  • Container: Use high-quality, inert glass vials with tight-fitting seals.

Troubleshooting Guide

Issue: I've observed a change in the physical appearance (e.g., color, consistency) of my this compound sample.

  • Possible Cause: This could be a sign of degradation.

  • Solution:

    • Do not use the sample in critical experiments.

    • Perform an analytical check (e.g., HPLC, TLC) to assess the purity of the sample against a reference standard.

    • Review your storage conditions against the ideal conditions outlined in the FAQ.

    • If degradation is confirmed, discard the sample and obtain a fresh batch.

Issue: My experimental results using this compound are inconsistent.

  • Possible Cause: Inconsistent results can arise from the degradation of your this compound stock.

  • Solution:

    • Qualify your current stock solution by running a purity analysis (see Experimental Protocols section).

    • If degradation is suspected, prepare a fresh stock solution from a new, unopened vial of this compound.

    • Always aliquot your stock solution into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.

Quantitative Data on Stability

While specific public data on this compound degradation rates is limited, you can generate your own stability data using the provided experimental protocols. The following table can be used to record your findings from a forced degradation study.

Stress ConditionDurationTemperature (°C)This compound Purity (%)Degradation Products Detected (Peak Area %)Notes
Control (Dark, 2-8°C) 0 hours499.80.2Initial purity
24 hours4
7 days4
Acidic (0.1 M HCl) 2 hours60
8 hours60
Basic (0.1 M NaOH) 2 hours60
8 hours60
Oxidative (3% H₂O₂) 2 hours25
8 hours25
Thermal 24 hours80
7 days80
Photolytic (UV light) 4 hours25
12 hours25

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.[8][9][10]

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 8 hours.

    • Take samples at 2 and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Take samples at 2 and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 8 hours.

    • Take samples at 2 and 8 hours for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the solid this compound in an oven at 80°C.

    • Take samples at 24 hours and 7 days.

    • Prepare solutions in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to UV light (254 nm) in a photostability chamber.

    • Take samples at 4 and 12 hours for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[11][12] Compare the chromatograms of the stressed samples to a control sample (this compound solution stored at 2-8°C in the dark).

Protocol 2: Routine Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Method:

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (requires determination based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in methanol at a known concentration (e.g., 0.1 mg/mL).

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the this compound sample.

  • Record the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

Dammaradienol_Troubleshooting cluster_observe Observation cluster_action Action cluster_decision Decision cluster_resolve Resolution observe Inconsistent Results or Physical Change in Sample action1 Quarantine the Potentially Degraded Sample observe->action1 action2 Perform Purity Analysis (e.g., HPLC, TLC) action1->action2 decision Is Purity Acceptable? action2->decision resolve1 Use Sample decision->resolve1 Yes resolve2 Discard and Review Storage Conditions decision->resolve2 No

Caption: Troubleshooting workflow for suspected this compound degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, 25°C) prep->oxidative thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (UV Light, 25°C) prep->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis outcome Identify Degradation Products and Determine Stability Profile analysis->outcome

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing Dammaradienol Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of dammaradienol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the enzymatic conversion of this compound?

A1: The most frequently utilized enzymes for the hydroxylation of this compound and related dammarane-type triterpenoids are cytochrome P450 monooxygenases (CYPs or P450s). These enzymes are capable of regio- and stereoselectively hydroxylating the this compound scaffold to produce valuable derivatives like protopanaxadiol (B1677965) (PPD). Often, these P450 enzymes are expressed in microbial hosts such as Saccharomyces cerevisiae (yeast) or E. coli for whole-cell biocatalysis or are used as purified enzymes.

Q2: What are the general optimal reaction conditions for this compound conversion?

A2: Optimal conditions are highly dependent on the specific P450 enzyme and the expression system used. However, a general starting point for optimization is within the ranges displayed in the table below. It is crucial to empirically determine the optimal conditions for your specific enzyme and experimental setup.

Q3: How can I improve the expression of functional P450 enzymes in my microbial host?

A3: Heterologous expression of plant P450s can be challenging.[1] Strategies to improve functional expression include:

  • Codon Optimization: Synthesize the P450 gene with codons optimized for your expression host (e.g., S. cerevisiae).

  • CPR Co-expression: Co-express a suitable NADPH-cytochrome P450 reductase (CPR) to ensure efficient electron transfer to the P450 enzyme.[1]

  • Fusion Proteins: Constructing a fusion protein of the P450 and its reductase partner can enhance catalytic activity.[1]

  • Promoter and Gene Copy Number Engineering: Utilize strong promoters and multi-copy expression vectors to increase protein levels.

  • Cultivation Conditions: Optimize fermentation conditions such as temperature, aeration, and media composition to enhance protein folding and activity.

Q4: What are the expected products of this compound enzymatic conversion?

A4: The primary products depend on the regioselectivity of the P450 enzyme used. A common and desirable conversion is the hydroxylation of this compound at the C-12 position to yield protopanaxadiol (PPD). Other hydroxylated derivatives may also be produced depending on the enzyme's characteristics.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

If you are observing low or no formation of your desired product, follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_start cluster_enzyme Enzyme Activity cluster_reaction Reaction Conditions cluster_substrate Substrate Issues start Start: Low/No Product enzyme_check 1. Verify Enzyme Activity - Perform activity assay with a known substrate. - Check for proper protein expression (SDS-PAGE). start->enzyme_check Inactive Enzyme? conditions_check 3. Validate Reaction Conditions - pH, temperature, buffer composition correct? - Calibrate instruments. start->conditions_check Incorrect Conditions? substrate_quality 5. Assess Substrate Quality - Purity and identity verified? - Properly dissolved in a compatible solvent? start->substrate_quality Substrate Problem? enzyme_storage 2. Check Enzyme Storage - Stored at correct temperature? (-80°C) - Repeated freeze-thaw cycles? enzyme_check->enzyme_storage new_enzyme Solution: Use fresh or new batch of enzyme. enzyme_storage->new_enzyme cofactor_check 4. Check Cofactor Availability - NADPH/NADH added and stable? - For whole-cell, is there sufficient glucose? conditions_check->cofactor_check optimize_conditions Solution: Optimize reaction parameters (pH, temp). Ensure cofactor regeneration. cofactor_check->optimize_conditions inhibition_check 6. Suspect Substrate Inhibition? - Is the concentration too high? substrate_quality->inhibition_check fed_batch Solution: Test lower substrate concentrations. Implement a fed-batch strategy. inhibition_check->fed_batch

Caption: Troubleshooting workflow for low this compound conversion.

Issue 2: Significant Byproduct Formation

The presence of multiple products can complicate downstream processing. Here’s how to address it:

  • Problem: The enzyme lacks specificity, or the product is being further metabolized.

  • Solution 1: Optimize Reaction Time: Run a time-course experiment to identify the point of maximum desired product accumulation before it is converted to byproducts.

  • Solution 2: Enzyme Engineering: If possible, use site-directed mutagenesis to improve the regioselectivity of the P450 enzyme.

  • Solution 3: Use a More Specific Enzyme: Screen for different P450 variants that exhibit higher specificity for the desired hydroxylation site.

  • Solution 4: Whole-Cell Biocatalysis Optimization: In whole-cell systems, knockout competing metabolic pathways in the host organism that may be consuming the substrate or product.

Issue 3: Substrate Inhibition

High concentrations of this compound may inhibit the activity of the P450 enzyme.

  • Confirmation: Perform the reaction with a range of this compound concentrations. A decrease in the reaction rate at higher concentrations is indicative of substrate inhibition.

  • Solution 1: Lower Initial Substrate Concentration: Start the reaction with a substrate concentration below the inhibitory level.

  • Solution 2: Fed-Batch Strategy: Instead of adding all the this compound at the beginning, add it incrementally over the course of the reaction to maintain a low, non-inhibitory concentration.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and their effects on conversion efficiency. These values are starting points for optimization.

Table 1: Reaction Condition Optimization

ParameterTypical RangeEffect on Efficiency
Temperature (°C) 25 - 37Affects enzyme stability and activity.
pH 6.5 - 8.0Critical for maintaining enzyme structure and catalytic function.
Substrate Conc. (µM) 10 - 500High concentrations can lead to substrate inhibition.
Enzyme Conc. (µM) 0.5 - 5Higher concentration generally increases reaction rate, but can be costly.
Co-solvent (e.g., DMSO) 1% - 5% (v/v)Improves substrate solubility but can inhibit the enzyme at high concentrations.

Table 2: Whole-Cell Biocatalysis Parameters (S. cerevisiae)

ParameterTypical ValueEffect on Efficiency
Cell Density (OD₆₀₀) 10 - 50Higher cell density provides more biocatalyst.
Induction Time (hr) 12 - 24Time required for optimal expression of the P450 enzyme.
Glucose Conc. (g/L) 20 - 40Carbon source for cell growth and cofactor (NADPH) regeneration.
Aeration (vvm) 1 - 2Oxygen is required for P450 catalytic activity.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Conversion of this compound

This protocol describes a typical small-scale reaction using a purified P450 enzyme and a CPR.

  • Prepare Reaction Buffer: Prepare 100 mM potassium phosphate (B84403) buffer at pH 7.4.

  • Prepare Substrate Stock: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Set Up Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • Potassium Phosphate Buffer (100 mM, pH 7.4) to a final volume of 200 µL.

    • Purified P450 enzyme (to a final concentration of 1 µM).

    • Purified CPR (to a final concentration of 2 µM).

    • This compound stock (to a final concentration of 200 µM).

  • Initiate Reaction: Start the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for a specified time (e.g., 1-24 hours).

  • Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold ethyl acetate (B1210297).

  • Extraction: Vortex vigorously for 1 minute to extract the products. Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Carefully transfer the organic (upper) layer to a new tube, evaporate the solvent, and redissolve the residue in methanol (B129727) for analysis by HPLC or LC-MS.

Protocol 2: Whole-Cell Bioconversion in S. cerevisiae

This protocol outlines the use of engineered yeast cells to perform the conversion.

  • Cultivate Yeast Strain: Inoculate a starter culture of the recombinant S. cerevisiae strain (harboring the P450 and CPR expression vectors) in selective media and grow overnight.

  • Main Culture: Inoculate a larger volume of induction medium with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 30°C with vigorous shaking.

  • Induce Expression: When the culture reaches an OD₆₀₀ of ~1.0, add galactose to a final concentration of 2% (w/v) to induce gene expression from a GAL promoter. Continue to incubate for 12-24 hours.

  • Bioconversion: Harvest the induced cells by centrifugation and resuspend them in a conversion buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing 2% glucose to a final OD₆₀₀ of 20.

  • Add Substrate: Add this compound (from a DMSO stock) to the cell suspension to the desired final concentration (e.g., 200 µM).

  • Incubation: Incubate the reaction at 30°C with shaking for 24-72 hours.

  • Extraction and Analysis: Extract the products from the reaction mixture using an equal volume of ethyl acetate and analyze the organic phase as described in Protocol 1.

Visualizations

G cluster_prep Preparation cluster_conversion Bioconversion cluster_analysis Analysis culture 1. Inoculate & Grow Recombinant Yeast Culture induction 2. Induce P450/CPR Expression culture->induction harvest 3. Harvest & Resuspend Cells in Buffer induction->harvest add_substrate 4. Add this compound Substrate harvest->add_substrate incubate 5. Incubate with Shaking (24-72h) add_substrate->incubate extract 6. Extract Products with Ethyl Acetate incubate->extract analyze 7. Analyze by HPLC or LC-MS extract->analyze

Caption: Experimental workflow for whole-cell this compound conversion.

G NADPH NADPH CPR Cytochrome P450 Reductase (CPR) NADPH->CPR e⁻ NADP NADP+ CPR->NADP P450_Fe3 P450 (Fe³⁺) CPR->P450_Fe3 e⁻ P450_Fe2 P450 (Fe²⁺) P450_Fe3->P450_Fe2 Product Protopanaxadiol P450_Fe3->Product Releases P450_Fe2->P450_Fe3 Catalytic Cycle H2O H₂O P450_Fe2->H2O This compound This compound This compound->P450_Fe3 Binds O2 O₂ O2->P450_Fe2

Caption: Simplified P450 catalytic cycle for this compound hydroxylation.

References

Validation & Comparative

Unveiling the Antiviral Potential of Dammaradienol: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antiviral agents, the naturally occurring triterpenoid (B12794562) Dammaradienol has demonstrated notable in vitro activity against Herpes Simplex Virus (HSV). This guide provides a comprehensive comparison of this compound's antiviral efficacy with the established drug Acyclovir, supported by available experimental data. Detailed methodologies for the cited experiments are also presented to ensure reproducibility and further investigation by researchers, scientists, and drug development professionals.

Comparative Antiviral Activity

This compound, a tetracyclic triterpenoid isolated from dammar resin, has been identified as a promising candidate for antiviral research. Early studies have quantified its ability to inhibit the replication of both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) in vitro. The following table summarizes the 50% inhibitory concentration (IC50) of this compound against these viruses and compares it with the well-established antiviral drug, Acyclovir.

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compound HSV-1Vero2.5[1]Not AvailableNot Available
HSV-2Vero3.0[1]Not AvailableNot Available
Acyclovir HSV-1Vero0.20[2]617.00[2]3085
HSV-2Vero~0.86 µM>6,400 µM[3]>7441

Note: Acyclovir IC50 and CC50 values against HSV-2 are presented in µM as reported in the source. Conversion to µg/mL depends on the molecular weight and is approximately 0.19 µg/mL for the IC50.

The Selectivity Index (SI) is a critical measure of an antiviral compound's therapeutic potential, representing the ratio of its cytotoxicity to its antiviral activity. While a specific 50% cytotoxic concentration (CC50) for this compound in Vero cells is not currently available in the reviewed literature, studies on other dammarane-type triterpenoids have shown varying degrees of cytotoxicity against different cell lines[4][5][6]. Further investigation is required to determine the precise CC50 of this compound in Vero cells to accurately calculate its SI.

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for the key in vitro assays are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for quantifying the antiviral activity of a compound by measuring its ability to protect cells from virus-induced damage.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • This compound and Acyclovir (or other test compounds)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT or Neutral Red stain for cell viability assessment

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the test compounds (this compound, Acyclovir) in cell culture medium.

  • Infection: Infect the confluent cell monolayers with a predetermined titer of HSV-1 or HSV-2. A multiplicity of infection (MOI) that causes significant CPE within 48-72 hours is typically used.

  • Treatment: Immediately after infection, remove the virus inoculum and add the serially diluted compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until significant CPE is observed in the virus control wells.

  • Viability Assessment: After incubation, assess cell viability using a suitable method such as the MTT assay. This involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated as the concentration of the compound that results in a 50% reduction of the CPE compared to the virus control.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial for determining the concentration of a compound that is toxic to the host cells.

Objective: To determine the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).

Procedure:

  • Cell Seeding: Seed Vero cells in 96-well plates as described for the CPE assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells containing the cell monolayer. Include a cell-only control with no compound.

  • Incubation: Incubate the plates under the same conditions as the CPE assay (37°C, 5% CO2) for the same duration.

  • Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the CC50 value as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the direct antiviral mechanism of this compound is yet to be fully elucidated, evidence from related dammarane-type triterpenoids suggests a potential role in modulating host inflammatory responses. Viral infections are known to trigger inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which can contribute to viral pathogenesis. The anti-inflammatory properties of dammarane (B1241002) triterpenoids indicate that this compound might exert its antiviral effect, in part, by suppressing these pathways, thereby creating a less favorable environment for viral replication and spread.[7][8]

G Potential Anti-Inflammatory Mechanism of this compound cluster_0 NF-κB Pathway cluster_1 MAPK Pathway Virus Viral Infection IKK IKK Complex Virus->IKK Activates MAPKKK MAPKKK Virus->MAPKKK Activates This compound This compound This compound->IKK Inhibits This compound->MAPKKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus_NFkB->Proinflammatory_Genes Induces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (in Nucleus) MAPK->AP1 Activates AP1->Proinflammatory_Genes Induces

Caption: Putative mechanism of this compound's anti-inflammatory action.

Conclusion

This compound demonstrates promising in vitro antiviral activity against both HSV-1 and HSV-2. While its IC50 values are higher than that of Acyclovir, indicating lower potency, its natural origin and potentially distinct mechanism of action warrant further investigation. The determination of its cytotoxicity profile (CC50) is a critical next step to fully assess its therapeutic potential. The exploration of its immunomodulatory effects on inflammatory pathways may unveil a dual mechanism of action, offering new avenues for the development of antiviral therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug discovery.

References

A Comparative Analysis of the Cytotoxic Effects of Dammaradienol and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of various triterpenoids, with a focus on dammaradienol and its analogs, against other common triterpenoids such as asiatic acid, betulinic acid, oleanolic acid, and ursolic acid. This document summarizes quantitative cytotoxicity data, details established experimental protocols for assessing cytotoxicity, and visualizes key signaling pathways involved in their anticancer mechanisms.

Comparative Cytotoxicity Data

The cytotoxic efficacy of triterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. While specific cytotoxic data for this compound is limited in publicly available literature, this guide presents data for a closely related dammarane-type triterpenoid (B12794562), dammaradienone , to provide a representative comparison.

Table 1: IC50 Values of Dammaradienone and Other Triterpenoids Against Various Cancer Cell Lines

TriterpenoidCancer Cell LineIC50 (µM)Reference
Dammaradienone MCF-7 (Breast)132.21[1]
B16-F10 (Melanoma)128.96[1]
Asiatic Acid KKU-156 (Cholangiocarcinoma)39.7 (24h), 44.6 (48h)[2]
KKU-213 (Cholangiocarcinoma)28.7 (48h)[2]
A549 (Lung)Not specified[3][4]
Betulinic Acid A375 (Melanoma)2.21 - 15.94[5]
EPG85-257 (Gastric Carcinoma)2.01 - 6.16[6]
EPP85-181 (Pancreatic Carcinoma)3.13 - 7.96[6]
MCF-7 (Breast)9.4[7]
HT-29 (Colon)6.85[7]
NCI-H460 (Lung)30.74[7]
Oleanolic Acid DU145 (Prostate)112.57 µg/mL[8]
MCF-7 (Breast)132.29 µg/mL[8]
U87 (Glioblastoma)163.60 µg/mL[8]
HepG2 (Liver)31.94 µg/mL[9]
Ursolic Acid AsPC-1 (Pancreatic)10.1 - 14.2[10]
BxPC-3 (Pancreatic)10.1 - 14.2[10]
A549 (Lung)~30[11]
HT29 (Colon)8[12]
HepG2 (Liver)5.40[13]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the anticancer effects of triterpenoids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of total cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Triterpenoids exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Dammarane-Type Triterpenoid-Induced Apoptosis

Dammarane (B1241002) triterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are enzymes that execute cell death.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dammarane Triterpenoid Dammarane Triterpenoid Bax Bax Dammarane Triterpenoid->Bax Activates Bcl2 Bcl2 Dammarane Triterpenoid->Bcl2 Inhibits Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Promotes release Bcl2->Mito_Cytochrome_c Inhibits release Cytochrome_c Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Caspase9 Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activates Mito_Cytochrome_c->Cytochrome_c

Intrinsic apoptosis pathway induced by a dammarane triterpenoid.
General Experimental Workflow for Cytotoxicity Testing

The process of evaluating the cytotoxic potential of a compound involves several key steps, from initial cell culture to final data analysis.

A Cell Culture (Cancer Cell Line) B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, SRB) D->E F Absorbance Reading (Plate Reader) E->F G Data Analysis (IC50 Determination) F->G

References

Dammaradienol and Oseltamivir: A Comparative Guide on Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, both synthetic compounds and natural products are crucial sources of lead molecules. This guide provides a comparative analysis of the antiviral efficacy of the well-established influenza drug, oseltamivir (B103847), and dammaradienol, a representative of the dammarane (B1241002) class of triterpenoids. While direct comparative studies are not available, this document synthesizes existing in vitro data to offer insights for researchers, scientists, and drug development professionals.

Executive Summary

Oseltamivir is a potent neuraminidase inhibitor with well-documented efficacy against influenza A and B viruses. Its mechanism of action is highly specific, targeting the viral enzyme responsible for the release of progeny virions from infected cells. In contrast, research on the antiviral properties of this compound against influenza is limited. However, studies on related dammarane triterpenoids, such as azepanodipterocarpol, have demonstrated in vitro activity against influenza A (H1N1) virus, suggesting a potential avenue for further investigation. The available data indicates that while oseltamivir exhibits inhibitory effects at nanomolar concentrations, the studied dammarane triterpenoid (B12794562) derivative shows activity in the micromolar range. The mechanism of action for dammarane triterpenoids against influenza is not fully elucidated but is hypothesized to involve interference with viral entry.

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of oseltamivir and a representative dammarane triterpenoid against influenza A (H1N1) virus. It is important to note that the data for the dammarane triterpenoid is for azepanodipterocarpol, as specific anti-influenza data for this compound was not found in the reviewed literature.

CompoundVirus StrainCell LineAssay TypeIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
Oseltamivir Carboxylate Influenza A/Texas/36/91 (H1N1)MDCKPlaque Reduction Assay~0.3 µM (for some variants)>1000 µM>3333[1]
Oseltamivir Carboxylate Influenza A/PR/8/34 (H1N1)MDCKPlaque Reduction Assay0.00017 - 0.68 µg/ml>1000 µg/ml>1470[2]
Azepanodipterocarpol Influenza A/PuertoRico/8/34 (H1N1)MDCKNot Specified1.1 µM21 µM19[3]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity, with a higher SI being more favorable.

Experimental Protocols

General In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known concentration of influenza virus.

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., oseltamivir or this compound).

  • Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 48-72 hours).

  • Plaque Visualization: After incubation, the cells are stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

  • Data Analysis: The number and size of plaques in the treated wells are compared to the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which a compound becomes toxic to the host cells.

  • Cell Culture: MDCK cells are seeded in 96-well plates and incubated to allow for cell attachment and growth.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a microplate reader. The concentration of the compound that reduces cell viability by 50% is calculated as the CC50 value.

Mandatory Visualization

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection_treatment Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed MDCK cells in 96-well plates B Culture to form confluent monolayer A->B C Infect cells with Influenza Virus B->C D Treat with serial dilutions of test compound C->D E Incubate for 48-72 hours D->E F Plaque staining and visualization E->F H Perform MTT assay for cytotoxicity (CC50) E->H G Determine IC50 F->G I Calculate Selectivity Index (SI) G->I H->I

Caption: Workflow for in vitro antiviral efficacy and cytotoxicity testing.

Mechanism_of_Action cluster_oseltamivir Oseltamivir Mechanism cluster_this compound Proposed Dammarane Triterpenoid Mechanism O1 Influenza Virus Replication O2 Progeny Virions Budding O1->O2 O3 Neuraminidase Action (Cleavage of Sialic Acid) O2->O3 O4 Virus Release O3->O4 Oseltamivir Oseltamivir Oseltamivir->O3 Inhibits D1 Influenza Virus D3 Viral Attachment (Hemagglutinin) D1->D3 D2 Host Cell Receptor (Sialic Acid) D2->D3 D4 Viral Entry D3->D4 Dammarane Dammarane Triterpenoid Dammarane->D3 Potentially Blocks

Caption: Mechanisms of action for oseltamivir and dammarane triterpenoids.

References

Unlocking the Therapeutic Potential of Dammaradienol Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of dammaradienol analogs, focusing on their anticancer activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of these promising natural compounds and guide future drug discovery efforts.

This compound, a dammarane-type triterpenoid (B12794562), and its analogs have emerged as a significant class of compounds with a wide spectrum of pharmacological activities, most notably potent anticancer effects. These compounds, often derived from medicinal plants like ginseng, exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The therapeutic efficacy of these analogs is intrinsically linked to their chemical structure. Understanding the relationship between structural modifications and biological activity is crucial for designing and synthesizing novel derivatives with enhanced potency and selectivity.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of this compound analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the in vitro cytotoxic activities of selected this compound analogs and related dammarane-type triterpenoids.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Analog (4c) A549 (Lung Carcinoma)1.07 ± 0.05[1]
MGC-803 (Gastric Cancer)-[1]
SGC-7901 (Gastric Cancer)-[1]
MCF-7 (Breast Cancer)-[1]
PC-3 (Prostate Cancer)-[1]
Gypensapogenin H DU145 (Prostate Cancer)-[2]
22RV-1 (Prostate Cancer)-[2]
Cleogynone A MDA-MB-468 (Breast Cancer)Moderately active[3]
Cleogynone B MDA-MB-468 (Breast Cancer)Moderately active[3]
HCT-116 (Colorectal Carcinoma)Moderately active[3]
HCT-15 (Colorectal Carcinoma)Moderately active[3]
A549 (Lung Carcinoma)Moderately active[3]
Compound 15 (Dammarane-type) A549 (Lung Carcinoma)10.65 - 14.28[4]
Hep-G2 (Liver Cancer)10.65 - 14.28[4]
MCF-7 (Breast Cancer)10.65 - 14.28[4]

Note: "-" indicates that the specific IC50 value was not provided in the cited source, although activity was reported.

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of this compound analogs:

  • Modifications at the Side Chain: Alterations in the side chain at C-17 of the dammarane (B1241002) skeleton significantly influence the cytotoxic activity. For instance, the introduction of specific functional groups can enhance the potency against various cancer cell lines.

  • Hydroxylation Patterns: The position and number of hydroxyl groups on the triterpenoid backbone play a crucial role. Hydroxylation at C-28 has been shown to enhance cytotoxicity.[4]

  • Oxidation at C-3: The oxidation state at the C-3 position is a critical determinant of activity. A carbonyl group at C-3 (3-oxo) is associated with markedly more potent anticancer effects compared to a hydroxyl group at the same position.[4]

  • Glycosylation: The presence, type, and number of sugar moieties attached to the aglycone can modulate the biological activity. Generally, a lower number of sugar units is correlated with increased cytotoxicity.

Mechanistic Pathways of this compound Analogs

This compound analogs primarily induce cancer cell death through the intrinsic apoptosis pathway, which is initiated by intracellular signals and converges on the mitochondria.

G cluster_0 This compound Analog Treatment cluster_1 Cellular Response cluster_2 Mitochondrial Apoptosis Pathway cluster_3 p53-Mediated Pathway Analog This compound Analog ROS ↑ Reactive Oxygen Species (ROS) Analog->ROS Induces p53 ↑ p53 Expression Analog->p53 Increases MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 CytC Cytochrome c Release Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis p21 ↑ p21 Expression p53->p21 CellCycleArrest S-Phase Arrest p21->CellCycleArrest

Figure 1. Signaling pathway of this compound analog-induced apoptosis.

As depicted in Figure 1, treatment with a this compound analog can lead to an increase in intracellular Reactive Oxygen Species (ROS).[1] This oxidative stress contributes to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1] This is followed by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[1] Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1] Furthermore, some analogs have been shown to increase the expression of the tumor suppressor protein p53 and its downstream target p21, resulting in cell cycle arrest, typically in the S-phase.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is commonly performed using cell viability assays. The following are detailed protocols for the MTT and Resazurin (B115843) assays, which are widely used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Resazurin (AlamarBlue) Assay

This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells. The fluorescence intensity is proportional to the number of living cells.

Materials:

  • Opaque-walled 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Resazurin solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

G cluster_mtt MTT Assay cluster_resazurin Resazurin Assay start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_treatment 3. Treat with this compound Analogs incubation_24h->compound_treatment incubation_treatment 4. Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition 5a. Add MTT Solution incubation_treatment->mtt_addition resazurin_addition 5b. Add Resazurin Solution incubation_treatment->resazurin_addition mtt_incubation 6a. Incubate for 2-4h mtt_addition->mtt_incubation formazan_solubilization 7a. Add Solubilization Solution mtt_incubation->formazan_solubilization mtt_read 8a. Read Absorbance (570 nm) formazan_solubilization->mtt_read data_analysis 9. Data Analysis & IC50 Determination mtt_read->data_analysis resazurin_incubation 6b. Incubate for 1-4h resazurin_addition->resazurin_incubation resazurin_read 7b. Read Fluorescence (Ex: 560nm, Em: 590nm) resazurin_incubation->resazurin_read resazurin_read->data_analysis

References

Pharmacological Evaluation of Purified Dammaradienol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological evaluation of purified Dammaradienol, a dammarane-type triterpenoid (B12794562), against other well-researched triterpenoids, namely Ursolic Acid and Betulinic Acid. Due to the limited availability of specific quantitative data for purified this compound in the public domain, this guide utilizes data from closely related and structurally similar dammarane-type triterpenoids to provide a representative comparison. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Pharmacological Activities

Dammarane-type triterpenoids, including this compound, have garnered significant interest for their diverse pharmacological activities.[1] This section compares the cytotoxic and anti-inflammatory effects of a representative dammarane-type triterpenoid with Ursolic Acid and Betulinic Acid, supported by experimental data.

Cytotoxic Activity

The in vitro cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency.

CompoundCell LineAssay TypeExposure Time (h)IC50 (µM)
Dammarane-type Triterpenoid (6'-malonyl formyl ginsenoside F1) HL-60 (Leukemia)MTTNot Specified16.74[1]
MGC80-3 (Gastric Cancer)MTTNot Specified29.51[1]
Hep-G2 (Liver Cancer)MTTNot Specified20.48[1]
Ursolic Acid MDA-MB-231 (Breast Cancer)MTT4817.21[2]
MCF-10A (Non-cancerous Breast Epithelial)MTT4818.68[2]
Betulinic Acid MCF-7 (Breast Cancer)Not SpecifiedNot Specified9.4[3]
HT-29 (Colon Cancer)Not SpecifiedNot Specified6.85[3]
NCI-H460 (Lung Cancer)Not SpecifiedNot Specified30.74[3]

Note: The data for the Dammarane-type Triterpenoid is for 6'-malonyl formyl ginsenoside F1, a compound isolated from Panax ginseng flower buds.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of these triterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineParameter MeasuredIC50 (µM)
Dammarane-type Triterpenoid (Representative) RAW 264.7 (Macrophage)NO ProductionData not available
Ursolic Acid RAW 264.7 (Macrophage)NO Production~20-40 (estimated)
Betulinic Acid Not SpecifiedNot SpecifiedData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Ursolic Acid, Betulinic Acid) in the culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include unstimulated and LPS-stimulated cells without test compounds as controls.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant. The nitrite in the supernatant will react with the Griess reagent to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[6]

Signaling Pathway Visualizations

The pharmacological effects of this compound and other triterpenoids are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory and anti-cancer agents.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: NF-κB Signaling Pathway and Inhibition by this compound.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Nucleus Nucleus MAPK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) Response Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->Response Gene Expression Nucleus->TranscriptionFactors Activation This compound This compound This compound->MAPKK Inhibition

Caption: MAPK Signaling Pathway and Putative Inhibition by this compound.

Conclusion

While specific quantitative data for purified this compound remains elusive, the available information on related dammarane-type triterpenoids suggests that it likely possesses significant cytotoxic and anti-inflammatory properties. Its pharmacological profile appears comparable to other well-studied triterpenoids like Ursolic Acid and Betulinic Acid. The primary mechanism of action for these compounds often involves the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK. Further research is warranted to isolate and evaluate purified this compound to fully elucidate its therapeutic potential. This guide provides a foundational framework for such investigations, offering comparative data and standardized protocols to facilitate future studies.

References

Unveiling the Anti-Inflammatory Potential of Dammarane Triterpenoids: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led to a growing interest in natural products. Among these, dammarane-type triterpenoids, a class of compounds found in various medicinal plants, have shown promising anti-inflammatory properties. This guide provides an objective in vitro comparison of the anti-inflammatory effects of specific dammarane (B1241002) triterpenoids against well-established anti-inflammatory drugs, Dexamethasone and Celecoxib. While direct in vitro data for Dammaradienol is limited in the public domain, this guide utilizes available data from closely related dammarane triterpenoids to provide a valuable comparative perspective.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of various compounds were assessed by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Nitric oxide (NO) is a crucial signaling molecule in inflammation, and its inhibition is a key indicator of anti-inflammatory activity.

CompoundClassTarget AssayIC50 (µM)Source
Cypaliuruside T Dammarane Triterpenoid (B12794562) SaponinNO Production Inhibition (RAW 264.7)7.6 [1]
Cypaliuruside U Dammarane Triterpenoid SaponinNO Production Inhibition (RAW 264.7)8.1 [1]
(3β)-3-hydroxy-24-methylenedammaran-20-one Dammarane TriterpenoidNO Production Inhibition (RAW 264.7)71.85 [2][3]
Maytenfolone Dammarane TriterpenoidNO Production Inhibition (RAW 264.7)95.71 [2][3]
Dexamethasone CorticosteroidNO Production Inhibition (RAW 264.7)9.2 [1]
Celecoxib COX-2 InhibitorPGE2 Production (Various)Varies

Note: Data for this compound was not specifically available. The dammarane triterpenoids listed above are from studies on Cyclocarya paliurus and Gymnosporia diversifolia and serve as surrogates to represent the potential activity of this class of compounds.[1][2][3]

The data indicates that certain dammarane triterpenoid saponins, such as Cypaliuruside T and U, exhibit potent in vitro anti-inflammatory activity, with IC50 values for NO inhibition that are even lower than the widely used corticosteroid, Dexamethasone.[1] Other dammarane triterpenoids also demonstrate inhibitory effects on NO production, although to a lesser extent.[2][3]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB Degradation IκB->Degradation Ubiquitination & Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammation TNF-α, IL-6, IL-1β Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK Inhibits MAPK_Pathway LPS LPS Upstream Kinases Upstream Kinases ERK ERK Upstream Kinases->ERK JNK JNK Upstream Kinases->JNK p38 p38 Upstream Kinases->p38 Transcription Factors Transcription Factors ERK->Transcription Factors JNK->Transcription Factors p38->Transcription Factors Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Activate Inflammation Cytokines, Chemokines Pro-inflammatory Genes->Inflammation This compound This compound This compound->Upstream Kinases Inhibits NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells Pre-treat Pre-treat with Compound Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure Absorbance (540nm) Add_Griess->Measure_Absorbance Calculate Calculate NO Concentration Measure_Absorbance->Calculate

References

comparative analysis of Dammaradienol content from different plant sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dammaradienol from Diverse Plant Origins

This compound, a tetracyclic triterpenoid, serves as a crucial precursor in the biosynthesis of dammarane-type ginsenosides, which are renowned for their significant pharmacological activities.[1][2] These bioactive compounds are prominently found in esteemed medicinal plants such as those belonging to the Panax genus.[1][3] This guide provides a comparative overview of this compound content from various plant sources, details the methodologies for its analysis, and illustrates its biosynthetic pathway.

Quantitative Analysis of this compound Content

While this compound is a key intermediate, quantitative data focusing specifically on its concentration in various raw plant materials is limited in readily available literature. Much of the research focuses on its more complex derivatives, the ginsenosides. However, the presence and enzymatic synthesis of this compound have been identified in several plant species, indicating their potential as sources.

Plant SourceFamilyReported Presence of this compound or its SynthaseNotes
Panax ginseng (Ginseng)AraliaceaeYesA primary and well-established source of dammarane-type triterpenoids, for which this compound is a direct precursor.[1]
Artemisia argyi (Chinese Mugwort)AsteraceaeYesA this compound synthase, a key enzyme for its production, has been identified in this species.[2]

Note: This table represents plants identified as sources of this compound or its direct biosynthetic machinery. Quantitative values for this compound are not consistently reported across the literature, which often focuses on the downstream ginsenosides.

In addition to plant sources, metabolic engineering has enabled the production of this compound in microorganisms. For instance, engineered Saccharomyces cerevisiae has been shown to produce this compound at a titer of 1.037 g/L, demonstrating a potent alternative production platform.[2]

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from plant matrices involve multi-step processes. The following is a generalized protocol based on standard phytochemical analysis techniques.[4]

Extraction of this compound from Plant Material

This protocol outlines a common method for obtaining a crude extract containing triterpenoids.

  • Objective: To extract this compound and other triterpenoids from dried plant material.

  • Materials:

    • Dried and powdered plant material (e.g., roots, leaves)

    • Solvent (e.g., methanol, ethanol, or acetone)[4]

    • Soxhlet apparatus or ultrasonic bath[5][6]

    • Rotary evaporator

    • Filter paper

  • Procedure:

    • Place a known quantity of the powdered plant material into a thimble for Soxhlet extraction or a flask for ultrasonication.[5]

    • For Soxhlet extraction, add the solvent to the boiling flask and assemble the apparatus. Heat the solvent to reflux and continue the extraction for several hours.[5]

    • For ultrasonic-assisted extraction (UAE), immerse the flask containing the sample and solvent in an ultrasonic bath. Sonicate for a specified period (e.g., 30-60 minutes).[6][7]

    • After extraction, filter the resulting mixture to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and sensitive technique for the separation and quantification of phytochemicals like this compound.[4]

  • Objective: To quantify the amount of this compound in the crude extract.

  • Materials:

    • Crude plant extract

    • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

    • HPLC column (e.g., C18)

    • Mobile phase solvents (e.g., acetonitrile (B52724) and water)[8]

    • This compound standard of known purity

    • Syringe filters (0.45 µm)

  • Procedure:

    • Prepare a series of standard solutions of this compound at different concentrations to create a calibration curve.

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter it through a syringe filter.

    • Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and detector wavelength.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Biosynthesis and Experimental Workflow

The biosynthesis of this compound is a complex enzymatic process originating from the mevalonate (B85504) (MVA) pathway.[1] The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for its analysis.

Dammaradienol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP IPP Mevalonate->IPP MVA Pathway DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE This compound This compound Oxidosqualene->this compound DDS

Figure 1: Biosynthesis pathway of this compound.

Experimental_Workflow_for_Dammaradienol_Analysis PlantMaterial Plant Material (e.g., Panax ginseng) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., UAE with Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Quantification Quantification HPLC->Quantification

Figure 2: Experimental workflow for this compound analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dammaradienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dammaradienol, a key triterpenoid (B12794562) with significant pharmacological potential, is crucial for research, development, and quality control. When analytical methods are transferred between laboratories or when different methods are used within a study, cross-validation is essential to ensure the consistency and reliability of the results.[1][2] This guide provides a comparative overview of common analytical methods for this compound and related dammarane (B1241002) triterpenoids, presenting their validation parameters to aid in the selection and cross-validation of analytical techniques.

Cross-validation is the process of verifying that a validated analytical method produces consistent and accurate results across different laboratories, with different analysts, or on different equipment.[2] It is a critical component of method transfer and is often a regulatory requirement in multi-site studies.[2][3] The primary approaches to cross-validation include comparative testing, where the same samples are analyzed by both the transferring and receiving laboratories, and co-validation, where the receiving laboratory participates in the validation process.[1]

Comparison of Analytical Method Performance

The following table summarizes the validation parameters for various analytical methods applicable to the analysis of this compound and similar dammarane triterpenoids. This data is essential for comparing method performance and establishing acceptance criteria for cross-validation.

MethodAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Didanosine~0.999----
Paracetamol & Aceclofenac0.997-0.99999.19 - 100.14< 2--
Ginsenosides> 0.9997101.1 - 115< 3.21≤ 93 ng-
LC-MS/MS Pyronaridine≥ 0.9963± 8.2% (as bias)≤ 5.3-0.500 ng/mL
130 Cannabinoids--7.93 to -19.37% (as bias)≤ 15.190.1 ng/mL0.05 - 50 ng/mL
59 Veterinary Drugs-63.7 - 1201.9 - 30--
HPTLC Trandolapril0.99899.71.26 - 1.418 ng/spot54 ng/spot

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and HPTLC methods used for the analysis of this compound-related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of dammarane triterpenoids due to its robustness and accessibility.

  • Sample Preparation:

    • Extraction: Samples are typically extracted with a suitable solvent such as methanol (B129727) or ethanol, often using techniques like sonication or reflux extraction to enhance efficiency.

    • Cleanup: Solid-phase extraction (SPE) may be employed to remove interfering matrix components.

    • Reconstitution: The dried extract is reconstituted in the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol is typical.[4]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Detection: UV detection is often performed at a low wavelength, such as 203 nm, due to the weak UV absorbance of dammarane triterpenoids.[4]

    • Injection Volume: 10-20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.

  • Sample Preparation:

    • Extraction: Protein precipitation or liquid-liquid extraction is commonly used for biological samples.

    • Concentration: The extracted samples are often evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small percentage of formic acid to improve ionization.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[5]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile technique that allows for the simultaneous analysis of multiple samples, making it cost-effective for screening purposes.[6]

  • Sample Application: Samples are applied to the HPTLC plate as bands using an automated applicator.[6]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly used.[7]

  • Mobile Phase: The selection of the mobile phase is critical and is based on the polarity of the analyte. A common mobile phase for triterpenoids is a mixture of toluene, ethyl acetate, and formic acid.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at a specific wavelength.[7]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key steps involved in the cross-validation of an analytical method between two laboratories.

Analytical Method Cross-Validation Workflow cluster_labs Laboratory Analysis start Start: Initiate Method Transfer protocol Develop and Approve Cross-Validation Protocol start->protocol training Train Receiving Laboratory Personnel protocol->training materials Prepare and Ship Samples and Standards training->materials transferring_lab Transferring Laboratory: Analyze Samples materials->transferring_lab receiving_lab Receiving Laboratory: Analyze Samples materials->receiving_lab comparison Compare Data and Perform Statistical Analysis transferring_lab->comparison receiving_lab->comparison acceptance Acceptance Criteria Met? comparison->acceptance investigation Investigate Discrepancies and Re-evaluate acceptance->investigation No end End: Method Successfully Cross-Validated acceptance->end Yes investigation->protocol

Caption: Workflow for inter-laboratory analytical method cross-validation.

References

A Comparative Analysis of the Biological Activities of Dammaradienol and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Dammaradienol, the foundational aglycone of dammarane-type saponins (B1172615), and its corresponding glycosides. Dammarane (B1241002) saponins, predominantly found in medicinal plants like Panax ginseng, are renowned for their diverse pharmacological effects.[1] This document synthesizes experimental data to elucidate the structure-activity relationships that govern their anticancer and anti-inflammatory properties, offering valuable insights for drug discovery and development.

Key Biological Activities: A Comparative Overview

The addition of sugar moieties to the this compound backbone significantly influences the bioactivity of the resulting glycosides (saponins). Generally, the aglycone form, such as Protopanaxadiol (PPD), a close structural analog of this compound, exhibits potent cytotoxic effects. However, glycosylation can modulate this activity and, in some cases, enhance anti-inflammatory properties.

Anticancer Activity

The anticancer potential of dammarane derivatives is a key area of research. The aglycones, due to their higher lipophilicity, are often more cytotoxic than their glycoside counterparts. A general trend observed is that a lower number of sugar units correlates with increased cytotoxicity.[1] For instance, ginsenoside Rh2, which has a single glucose moiety, is more potent than ginsenosides (B1230088) with multiple sugars.[2] The anticancer effects are largely attributed to the induction of apoptosis through various signaling pathways, including the activation of caspases.[1][2]

Anti-inflammatory Activity

Dammarane saponins demonstrate significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[1][3] Certain ginsenosides, such as Rd and Km, have been shown to effectively inhibit TNF-α-induced NF-κB activation.[1] While the aglycones also possess anti-inflammatory properties, specific glycosides can exhibit enhanced activity in this regard.

Quantitative Comparison of Biological Activities

The following table summarizes the cytotoxic and anti-inflammatory activities of this compound's aglycone analogs (Protopanaxadiol - PPD) and their representative glycosides (ginsenosides).

Compound/ExtractBiological ActivityAssay SystemMeasurementResult (IC₅₀/Effect)
Aglycones/Sapogenins
(20S)-20-hydroxydammar-24-en-3-onCytotoxicityB16-F10 melanoma cellsIC₅₀21.55 ± 0.25 µM
DammaradienoneCytotoxicityMCF-7, B16-F10, CV-1 cellsIC₅₀> 100 µM
Glycosides (Saponins)
Ginsenoside Rg3CytotoxicitySK-Hep-1 hepatoma cellsGI₅₀41 µM
Ginsenoside Rg5CytotoxicitySK-Hep-1 hepatoma cellsGI₅₀11 µM
Ginsenoside Rk1CytotoxicitySK-Hep-1 hepatoma cellsGI₅₀13 µM
Ginsenoside RdAnti-inflammatoryTNF-α-induced NF-κB activity in HepG2 cellsIC₅₀12.05 ± 0.82 µM
Ginsenoside KmAnti-inflammatoryTNF-α-induced NF-κB activity in HepG2 cellsIC₅₀8.84 ± 0.99 µM
Gypenosides VN1-VN7CytotoxicityA549, HT-29, MCF-7, SK-OV-3 cancer cellsIC₅₀19.6 ± 1.1 to 43.1 ± 1.0 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment: Expose the cells to varying concentrations of the test compound (this compound, glycosides, or controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[1]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 590 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-20 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways modulated by this compound and its glycosides.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing start Seed Cancer Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Add this compound/ Glycoside Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 1.5-4h mtt->incubate3 dmso Add DMSO to Dissolve Formazan incubate3->dmso read Measure Absorbance (570-590 nm) dmso->read analyze Calculate IC50 Values read->analyze

Workflow for determining the cytotoxicity of this compound and its glycosides.

G cluster_apoptosis Apoptosis Signaling Pathway dammarane Dammarane Saponins/ Aglycones pi3k_akt PI3K/Akt Pathway dammarane->pi3k_akt Inhibition bcl2 Bcl-2 (anti-apoptotic) Downregulation dammarane->bcl2 bax Bax (pro-apoptotic) Upregulation dammarane->bax mito Mitochondrial Dysfunction bcl2->mito Inhibition bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Induction of apoptosis by dammarane compounds via caspase activation.

G cluster_nfkb NF-κB Anti-inflammatory Signaling Pathway lps LPS (Stimulus) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb->genes dammarane Dammarane Saponins dammarane->ikk Inhibition

Inhibition of the NF-κB inflammatory pathway by dammarane saponins.

References

Safety Operating Guide

Navigating the Safe Disposal of Dammaradienol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dammaradienol, a triterpenoid (B12794562) of interest in various research fields, requires a structured disposal protocol in line with general laboratory chemical waste management principles. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of identification, segregation, containment, and professional removal.

1. Waste Identification and Classification:

The first step is to identify the form of the this compound waste.[1][3] This can be categorized as:

  • Pure solid compound: Unused or expired this compound.

  • Solutions: this compound dissolved in solvents.

  • Contaminated labware: Items such as pipette tips, vials, gloves, and weigh boats that have come into contact with the compound.[1]

Unless confirmed otherwise by your institution's EHS department, all forms of this compound waste should be treated as hazardous chemical waste.[4]

2. Segregation:

Proper segregation is critical to prevent accidental chemical reactions.[3][5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][2]

  • Keep this compound waste separate from non-hazardous laboratory trash.[1]

3. Containment and Labeling:

Appropriate containment and clear labeling are essential for safe storage and disposal.

  • Pure Solid Compound: If the original container is intact and properly labeled, it can be prepared for waste pickup. If transferring the compound, use a compatible, sealable container.[1]

  • Solutions: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of all other components, including solvents.[1] Leave at least 10% headspace in the container to allow for expansion.[1]

  • Contaminated Labware: Collect all contaminated solid waste in a designated, lined, and sealable container labeled as "Hazardous Waste" and indicating the contaminant (this compound).[1][6]

All waste containers must be kept closed except when adding waste.[4][6]

4. Storage:

Store sealed and labeled waste containers in a designated and secure satellite accumulation area within your laboratory.[1][5] This area should be away from general traffic and clearly marked.[1]

5. Professional Disposal:

Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service.[3] Do not attempt to dispose of this compound down the drain or in regular trash.[6][7]

Key Principles of this compound Waste Management

PrincipleGuideline
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][8]
Personal Protection Always wear appropriate PPE when handling this compound waste.
Segregation Keep this compound waste separate from other waste streams.[2][3]
Containment Use compatible, sealed, and clearly labeled containers for all forms of waste.[1][4][6]
Professional Disposal Utilize a licensed hazardous waste disposal service for final disposal.[3]

Experimental Protocols

Specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not commonly available or recommended. The standard and safest procedure is to manage it as a chemical waste through an approved institutional hazardous waste program.[1] Any in-lab treatment of hazardous waste requires specific protocols and approvals from your institution's EHS department.

This compound Disposal Workflow

Dammaradienol_Disposal_Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal A This compound Waste (Solid, Solution, Contaminated Labware) B Identify & Classify as Hazardous Waste A->B C Segregate from other Waste Streams B->C D Package in Compatible, Labeled Containers C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Approved Hazardous Waste Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Dammaradienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Dammaradienol.

This compound is a triterpenoid (B12794562) compound for which comprehensive safety data is not widely available. Therefore, it is imperative to handle this substance with a precautionary approach, assuming it may possess unknown hazards. The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Risk Assessment and Hazard Mitigation

Given the limited specific toxicity data for this compound, a thorough risk assessment is the first and most critical step before any handling.[1][2][3] This involves identifying potential hazards associated with its physical form (likely a powder) and the procedures in which it will be used.

Key Principles:

  • Assume Hazard: In the absence of comprehensive data, treat this compound as a potentially hazardous substance. This includes potential for skin and eye irritation, and respiratory effects if inhaled as a dust.[1]

  • Control Exposure: The primary goal is to minimize all routes of potential exposure, including dermal (skin), ocular (eyes), and inhalation.[1][4]

  • Hierarchy of Controls: Employ a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate risks.[1]

Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory for handling this compound to prevent accidental exposure.[4] The following table summarizes the recommended PPE.

PPE CategoryMinimum RequirementPurpose
Hand Protection Nitrile gloves. Consider double-gloving for extended procedures.Protects against dermal exposure. Disposable nitrile gloves provide good protection against incidental chemical contact and should be changed immediately if contaminated.[4]
Eye Protection Safety glasses with side shields (ANSI Z87.1 compliant).Protects eyes from airborne powder and accidental splashes.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required if handled within a certified chemical fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a fume hood.Prevents inhalation of fine powder.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood to control airborne dust.[1]

  • Equipment Preparation: Before starting, ensure all necessary equipment, such as spatulas, weighing paper, and solvent containers, are clean, dry, and placed within the fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

2. Weighing and Transfer:

  • Minimize Dust: Handle this compound gently to avoid the generation of dust.

  • Weighing: If weighing the powder, do so within the fume hood. An anti-static weighing dish can help to control the powder.

  • Transfer: When transferring the powder, use a spatula and keep the container opening as low as possible to the receiving vessel to minimize the distance the powder has to travel.

3. Solution Preparation:

  • When dissolving this compound, slowly add the solid to the solvent to prevent splashing.

4. Post-Handling:

  • Decontamination: After handling, decontaminate the work area within the fume hood with an appropriate solvent and cleaning materials.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste unless determined otherwise by institutional environmental health and safety (EHS) personnel.[2][5]

Waste Segregation and Collection:

  • Solid Waste: Collect all disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[5][7]

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[6]

  • Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[7]

Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through your institution's EHS department, following all local, state, and federal regulations.[2]

Experimental Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Dammaradienol_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment (Assume Hazardous) don_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) risk_assessment->don_ppe prep_hood 3. Prepare Chemical Fume Hood don_ppe->prep_hood weigh_transfer 4. Weigh and Transfer (Minimize Dust) prep_hood->weigh_transfer dissolve 5. Prepare Solution (If Applicable) weigh_transfer->dissolve decontaminate 6. Decontaminate Work Area dissolve->decontaminate segregate_waste 7. Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste 8. Label Hazardous Waste Container segregate_waste->label_waste dispose_ppe 9. Doff and Dispose of PPE label_waste->dispose_ppe wash_hands 10. Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.